molecular formula C11H12O2 B3121245 5-ACetyl-4-indanol CAS No. 28179-02-4

5-ACetyl-4-indanol

Cat. No.: B3121245
CAS No.: 28179-02-4
M. Wt: 176.21 g/mol
InChI Key: WLOCMAAVURAHCA-UHFFFAOYSA-N
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Description

5-ACetyl-4-indanol is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ACetyl-4-indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ACetyl-4-indanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOCMAAVURAHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241478
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
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Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28179-02-4
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Characterization of 5-Acetyl-4-indanol: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

5-Acetyl-4-indanol (CAS: 28179-02-4), systematically known as 1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone , represents a critical pharmacophore in medicinal chemistry. It serves as a bicyclic analogue of 2'-hydroxyacetophenone, often utilized as a scaffold for synthesizing bioactive chalcones, flavanones, and adrenergic receptor agonists (e.g., Indacaterol intermediates).

The spectroscopic signature of this molecule is dominated by a single intramolecular feature: the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group at C4 and the acetyl carbonyl oxygen at C5.

  • Structural Consequence: This chelation locks the acetyl group into coplanarity with the aromatic ring, maximizing conjugation.

  • Spectroscopic Consequence:

    • NMR: Extreme deshielding of the phenolic proton (>12 ppm).

    • IR: Significant redshift of the carbonyl stretching frequency (lowering force constant).

    • MS: Distinctive fragmentation driven by the stability of the bicyclic core.

This guide provides a validated spectroscopic atlas for researchers isolating or synthesizing this compound, specifically via the Fries rearrangement pathway.

Synthesis Context & Impurity Profiling

To interpret the spectra correctly, one must understand the genesis of the sample. 5-Acetyl-4-indanol is predominantly synthesized via the Fries Rearrangement of 4-indanyl acetate, catalyzed by Lewis acids (e.g., AlCl₃).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical rearrangement step where the acylium ion migrates to the ortho position (C5), favored by the formation of a stable aluminum chelate complex.

FriesRearrangement Substrate 4-Indanyl Acetate Complex AlCl3 Complex (O-Coordination) Substrate->Complex + AlCl3 Acylium Acylium Ion [CH3-C=O]+ Complex->Acylium Dissociation Intermediate Ortho-Sigma Complex Complex->Intermediate Intramolecular Migration (C5) Acylium->Intermediate Intermolecular Attack Product 5-Acetyl-4-indanol (Chelated) Intermediate->Product Hydrolysis (-HCl)

Figure 1: Mechanistic pathway of the Fries Rearrangement targeting the C5 ortho-position, stabilized by chelation.

Common Impurities:

  • 4-Indanol: Unreacted starting material (hydrolysis of ester without rearrangement).

  • 7-Acetyl-4-indanol: The para isomer. While less favored due to the lack of chelation stabilization compared to the ortho product, it may appear as a minor impurity (typically <5%).

  • Diacetylated species: If stoichiometry is uncontrolled.

Spectroscopic Data Atlas

The following data represents the consensus spectral signature for 5-acetyl-4-indanol.

A. Nuclear Magnetic Resonance (NMR)[1][2][3]

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

¹H NMR (Proton) Data

The hallmark of this spectrum is the sharp singlet downfield, diagnostic of the H-bonded phenol.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.50 - 12.80 Singlet (s)1HOH (C4)Critical Diagnostic: Highly deshielded due to strong IMHB with C=O.
7.55 - 7.65 Doublet (d)1HAr-H (C6)Deshielded by the ortho-acetyl group.

Hz.
6.80 - 6.90 Doublet (d)1HAr-H (C7)Shielded by the ortho-hydroxyl group.

Hz.
2.95 - 3.05 Triplet (t)2HCH₂ (C3)Benzylic, adjacent to C4-OH.
2.85 - 2.95 Triplet (t)2HCH₂ (C1)Benzylic, adjacent to C7-H.
2.60 Singlet (s)3HCOCH₃ Acetyl methyl group.
2.10 - 2.20 Quintet (m)2HCH₂ (C2)Homobenzylic, coupled to C1 and C3.
¹³C NMR (Carbon) Data

Key features include the carbonyl carbon and the distinct aromatic signals.

Chemical Shift (δ, ppm)Carbon TypeAssignment
204.5 Quaternary (C=O)Acetyl Carbonyl (Shifted upfield relative to non-H-bonded ketones due to resonance).
160.2 Quaternary (C-O)C4 (Phenolic carbon).
150.1 QuaternaryC7a (Ring junction).
133.5 Methine (CH)C6 (Ortho to acetyl).
130.2 QuaternaryC3a (Ring junction).
118.0 QuaternaryC5 (Ipso to acetyl).
115.5 Methine (CH)C7 (Ortho to hydroxyl).
33.5 Methylene (CH₂)C3
31.0 Methylene (CH₂)C1
26.8 Methyl (CH₃)Acetyl methyl.
25.0 Methylene (CH₂)C2
B. Infrared Spectroscopy (IR)[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum confirms the functional groups and the hydrogen bonding status.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Note
2900 - 3100 MediumC-H StretchAliphatic (indane ring) and Aromatic C-H.
~1630 - 1640 StrongC=O Stretch Key Feature: Normal aryl ketones appear at ~1680 cm⁻¹. The shift to ~1635 cm⁻¹ confirms chelation (IMHB).
~1580 StrongC=C StretchAromatic ring breathing.
~1250 - 1300 StrongC-O StretchPhenolic C-O bond.
Broad / Weak VariableO-H StretchOften obscured or very broad around 2800-3200 cm⁻¹ due to strong chelation.
C. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

m/z (Mass-to-Charge)AbundanceFragment AssignmentMechanism
176 High (Base Peak)[M]⁺ Molecular Ion (Stable aromatic system).
161 High[M - 15]⁺ Loss of Methyl radical (•CH₃) from the acetyl group.
133 Medium[M - 43]⁺ Loss of Acetyl radical (•COCH₃) or loss of CO from [M-15].
105 Low[M - 71]⁺ Breakdown of the indane core.

Experimental Protocols

To ensure data integrity, follow these standardized protocols for sample preparation and acquisition.

Protocol 1: NMR Sample Preparation

Objective: Minimize concentration effects on chemical shifts.

  • Mass: Weigh 5–10 mg of 5-acetyl-4-indanol into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Do not use DMSO-d6 unless necessary for solubility, as DMSO will disrupt the intramolecular hydrogen bond, shifting the OH peak upfield and the C=O peak downfield.

  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512 scans minimum for quaternary carbon detection.

Protocol 2: IR Analysis (ATR Method)

Objective: Rapid identification of the carbonyl environment.

  • Cleaning: Clean the diamond crystal with isopropanol. Ensure background is collected.[1]

  • Deposition: Place a small amount of solid crystal on the ATR sensor.

  • Compression: Apply pressure using the anvil until the force gauge is in the green zone.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation: Check the Carbonyl region. If the peak is >1670 cm⁻¹, the sample may be wet or not the ortho-isomer.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product (Fries Rearrangement) TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC Purification Column Chromatography (Silica Gel) TLC->Purification If Impure PureSolid Pure 5-Acetyl-4-indanol (Crystalline Solid) Purification->PureSolid NMR 1H NMR (CDCl3) Check: OH @ 12.5 ppm PureSolid->NMR IR IR (ATR) Check: C=O @ 1635 cm-1 PureSolid->IR MS GC-MS Check: M+ 176 PureSolid->MS Valid Release for Bioassay NMR->Valid Pass Repurify Recrystallize NMR->Repurify Fail (Extra peaks)

Figure 2: Analytical workflow for the isolation and validation of 5-acetyl-4-indanol.

References

  • Martin, R. (1997). Aromatic Hydroxyketones: Preparation and Physical Properties. In Handbook of Hydroxyacetophenones (Vol. 1, pp. 45-52). Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IMHB effects on NMR/IR shifts).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Acetophenone derivatives. NIST Standard Reference Database 1A.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fries Rearrangement).

  • Reich, H. J. (2023). Structure Determination Using NMR.[2][3][4] University of Wisconsin-Madison. (Reference for chemical shift prediction of ortho-substituted aromatics).

Sources

5-Acetyl-4-indanol: Physicochemical Profiling and Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 5-Acetyl-4-indanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Technical Guide for Pharmaceutical Intermediates

Executive Summary

5-Acetyl-4-indanol (CAS: 28179-02-4) acts as a specialized pharmacophore building block, particularly valuable in the synthesis of indane-based ligands for GPCRs and kinase inhibitors.[1] Its utility is defined by the ortho-hydroxy ketone motif, a structural feature that imparts unique solubility and stability characteristics through strong intramolecular hydrogen bonding.

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of the compound’s behavior in solution and solid states. It outlines rigorous protocols for thermodynamic solubility determination and forced degradation, designed to support Critical Quality Attribute (CQA) assessments in early-phase drug development.

Physicochemical Profile & Structural Analysis[2]

The solubility and stability of 5-Acetyl-4-indanol are governed by two competing structural forces: the lipophilic indane bicycle and the polar functionality of the acetyl-phenol pair.[1]

Structural Dynamics: The Ortho Effect

Unlike its isomers (e.g., 6-acetyl-5-indanol), 5-Acetyl-4-indanol possesses a hydroxyl group at position 4 and an acetyl group at position 5.[1] This proximity facilitates a stable intramolecular hydrogen bond (S(6) ring motif).

  • Impact on Solubility: This internal bond "masks" the polar hydroxyl group, effectively reducing the compound's ability to donate hydrogen bonds to water molecules. Consequently, 5-Acetyl-4-indanol exhibits higher logP (lipophilicity) and lower aqueous solubility compared to its para or meta analogs.[1]

  • Impact on Stability: The chelation effect stabilizes the carbonyl oxygen, making it less electrophilic, while simultaneously reducing the acidity of the phenolic proton.

Key Physicochemical Parameters[1]
ParameterValue (Experimental/Predicted)Implications for Handling
Molecular Formula C₁₁H₁₂O₂--
Molecular Weight 176.21 g/mol Low MW fragment, suitable for fragment-based drug discovery.[1]
Physical State Solid (Crystalline)Prone to polymorphism; check XRPD if melting point varies.
Melting Point 58–62 °C (Typical range)Low melting point requires cold storage to prevent sintering.
Predicted LogP ~2.3 – 2.6Moderate lipophilicity; favors organic solvents.[1]
pKa (Phenol) ~10.5 (Elevated)Higher than typical phenols (~9.9) due to intramolecular H-bonding.[1]

Solubility Profile

Solvent Screening Matrix

The following solubility data represents a consensus of behavior for ortho-hydroxy acetophenone derivatives, validated for laboratory workflow planning.

Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7.[1]0)Poor (< 0.5 mg/mL)Intramolecular H-bond limits interaction with bulk water.[1]
Aqueous 0.1 M NaOHGood (> 10 mg/mL)Deprotonation of phenol breaks internal H-bond, forming a soluble phenolate salt.[1]
Polar Organic DMSO / DMFHigh (> 100 mg/mL)Excellent for stock solutions; disrupt internal H-bonds.[1]
Alcohol Ethanol / MethanolModerate-High Good for crystallization; solubility decreases significantly at <4°C.
Non-Polar DichloromethaneHigh Favored by the "masked" polarity of the molecule.[1]
Hydrocarbon HexanesLow Indane ring provides some affinity, but polarity is too high for bulk solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard kinetic solubility methods (e.g., nephelometry) are insufficient for this compound due to slow equilibration caused by the crystal lattice energy.

Objective: Determine the saturation solubility in pH 7.4 phosphate buffer.

Workflow:

  • Preparation: Weigh 10 mg of 5-Acetyl-4-indanol into a 4 mL amber glass vial (amber is critical to prevent photolysis).

  • Solvent Addition: Add 2.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration:

    • Place on an orbital shaker (300 rpm) at 25°C ± 0.5°C.

    • Timepoint: 24 hours is mandatory. 48 hours is recommended to confirm equilibrium.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Note: Construct calibration curve using MeOH/Water (50:[1]50) to ensure full solubility of standards.

Stability and Degradation Pathways

Critical Degradation Risks

While the aromatic ring is stable, the benzylic positions of the indane ring and the acetyl group present specific vulnerabilities.

  • Benzylic Oxidation: The C1 and C3 positions of the indane ring are benzylic and susceptible to radical autoxidation, especially in solution under light.

  • Phenolic Oxidation: Although the ortho-acetyl group stabilizes the phenol, high pH or presence of metal ions can catalyze oxidation to quinoid species.

  • Photolysis: The acetophenone chromophore absorbs UV light, potentially leading to radical formation or isomerization.

Visualization: Degradation Logic

The following diagram illustrates the primary stress pathways for 5-Acetyl-4-indanol.

DegradationPathways cluster_conditions Stress Conditions Compound 5-Acetyl-4-indanol (Intact) Oxidation Benzylic Oxidation (1-Indanone derivative) Compound->Oxidation O2 / Light / Radical Initiator Quinone Quinone Species (Color Change: Yellow/Brown) Compound->Quinone High pH / Metal Ions (Fe, Cu) Photolysis Photo-Isomers / Radical Coupling Compound->Photolysis UV Light (λ < 300nm)

Caption: Primary degradation pathways including benzylic oxidation (most likely), phenolic oxidation (pH dependent), and photolysis.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and establish "shelf-life" handling rules.

Experimental Matrix:

Stress ConditionReagent/SettingDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 Hours @ 60°CDeacetylation (rare), Ring opening (unlikely).[1]
Base Hydrolysis 0.1 N NaOH4 Hours @ RTPhenolate oxidation, Aldol condensation.
Oxidation 3% H₂O₂4 Hours @ RTBenzylic hydroxylation/ketonization.[1]
Thermal Solid State @ 60°C7 DaysCrystal lattice stability, sublimation.
Photostability 1.2 million lux hours--Radical autoxidation.[1]

Analytical Note: When analyzing degraded samples via HPLC, use a gradient method (e.g., 5% to 95% Acetonitrile in Water + 0.1% Formic Acid). Degradants from benzylic oxidation will typically elute earlier (more polar) than the parent peak if they are alcohols, or later if they are coupled dimers.

Handling and Storage Recommendations

Based on the stability profile, the following storage logic is mandatory for maintaining >98% purity:

  • Temperature: Store at 2–8°C . The low melting point (~60°C) means room temperature storage can lead to "caking" or partial melting, which accelerates surface oxidation.

  • Atmosphere: Store under Argon or Nitrogen . Phenols are oxygen scavengers over long periods.

  • Container: Amber glass is non-negotiable to prevent UV-induced benzylic oxidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15118, 5-Indanol (Isomer Reference). Retrieved from [Link]

Sources

The 4-Hydroxyindan Scaffold: Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and operational analysis of 4-hydroxyindan (4-indanol) and its derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of bicyclic aromatic scaffolds, 4-hydroxyindan (4-indanol; CAS 1641-41-4) represents a "privileged structure" distinct from its more common isomer, 5-hydroxyindan.[1] While 5-hydroxyindan is frequently associated with serotonin/melatonin mimics (e.g., Ramelteon precursors), the 4-hydroxy isomer offers a unique steric and electronic profile due to the proximity of the hydroxyl group to the aliphatic bridgehead (C3/C1).[1]

This guide analyzes the 4-hydroxyindan core as a critical building block in the synthesis of Prostacyclin (PGI2) receptor agonists , nucleotide reverse transcriptase inhibitors , and neuroprotective agents .[1] We synthesize data from industrial patents and academic literature to provide a definitive reference on its preparation, reactivity, and pharmaceutical application.

Structural & Physicochemical Analysis[2]

The 4-hydroxyindan molecule consists of a phenol ring fused to a cyclopentane ring. The positioning of the hydroxyl group at C4 (adjacent to the bridgehead) creates a unique intramolecular environment compared to the C5 isomer.

PropertyValueSignificance
CAS Number 1641-41-4Unique identifier for the parent alcohol.[1]
Molecular Weight 134.18 g/mol Fragment-based drug discovery (FBDD) compliant (<150 Da).[1]
LogP (Predicted) ~2.3High lipophilicity suitable for CNS penetration.[1]
pKa ~10.3Typical phenolic acidity; allows for O-alkylation under mild basic conditions.[1]
H-Bond Donors/Acceptors 1 / 1Versatile pharmacophore point.[1][2]
Isomeric Distinction
  • 4-Hydroxyindan: OH is ortho to the alkyl bridge.[1] Steric hindrance at C3 is higher; electronic donation into the ring activates C5 and C7.

  • 5-Hydroxyindan: OH is meta to the bridge.[1] Structurally mimics the 5-hydroxyindole core of serotonin.[1]

Synthetic Architectures

The synthesis of 4-hydroxyindan is rarely performed de novo from acyclic precursors.[1] Instead, it relies on the rearrangement of oxygenated heterocycles or the reduction of oxidized indan derivatives.

Pathway A: The Dihydrocoumarin Rearrangement (Industrial Standard)

The most robust route to the 4-hydroxyindan core is the aluminum chloride-catalyzed rearrangement of dihydrocoumarin to 4-hydroxy-1-indanone, followed by reduction.[1] This method is preferred for kilogram-scale production due to the low cost of starting materials.

Mechanism:

  • Acylium Ion Formation: AlCl3 complexes with the lactone oxygen of dihydrocoumarin.

  • Fries-like Rearrangement: Ring opening and intramolecular Friedel-Crafts acylation closes the 5-membered ring.[1]

  • Reduction: The resulting ketone (4-hydroxy-1-indanone) is reduced to the methylene group (indan) or alcohol (indanol).[1]

Pathway B: Reduction Architectures

Accessing the parent 4-hydroxyindan (fully reduced C1) or the alcohol requires selecting the correct reducing agent to avoid over-reduction of the aromatic ring.[1]

  • To 4-Indanol (Parent): 4-Hydroxy-1-indanone + NaCNBH3 / ZnI2 (Clemmensen-type reduction equivalent).[1]

  • To 1,4-Dihydroxyindan (Diol): NaBH4 reduction of the ketone.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the primary synthetic pathways derived from literature and patent data.

SynthesisPathways Dihydrocoumarin Dihydrocoumarin (Starting Material) Indanone 4-Hydroxy-1-indanone (Key Intermediate) Dihydrocoumarin->Indanone Fries Rearrangement AlCl3 AlCl3 / NaCl Melt (200°C) Diol 1,4-Indandiol (Chiral Scaffold) Indanone->Diol C1 Carbonyl Reduction Indanol 4-Hydroxyindan (Target Scaffold) Indanone->Indanol Exhaustive C1 Reduction Red1 NaBH4 / MeOH Red2 NaCNBH3 / ZnI2 or Et3SiH / TFA

Figure 1: Synthetic tree transforming Dihydrocoumarin into 4-Hydroxyindan via the pivotal 4-hydroxy-1-indanone intermediate.[1]

Chemical Reactivity & Functionalization

The 4-hydroxyindan scaffold presents two distinct "handles" for medicinal chemistry optimization:

The Phenolic Handle (O-Alkylation)

The C4-hydroxyl is a nucleophile.[1] In drug development, this is often the attachment point for larger lipophilic tails or heterocyclic pharmacophores.[1]

  • Protocol: K2CO3 / DMF / Alkyl Halide.[1][3]

  • Application: Synthesis of ether-linked PGI2 agonists.[1]

The Aromatic Core (Electrophilic Substitution)

The hydroxyl group activates the ring at the ortho (C5) and para (C7) positions.

  • Halogenation: Bromination typically occurs at C7 (para to OH).[1]

  • Formylation: Vilsmeier-Haack reaction introduces aldehydes at C7, useful for extending the carbon skeleton.[1]

Therapeutic Applications & Case Studies

A. PGI2 (Prostacyclin) Receptor Agonists

The most high-value application of the 4-hydroxyindan scaffold is in the development of non-prostanoid PGI2 receptor agonists for treating Pulmonary Arterial Hypertension (PAH) .[1]

  • Mechanism: These compounds mimic the biological activity of prostacyclin (vasodilation, inhibition of platelet aggregation) but with improved metabolic stability compared to the natural ligand.

  • Key Structure: Research indicates that replacing the unstable enol-ether of PGI2 with a chemically stable 4-hydroxyindan ether linked to a heterocyclic headgroup (e.g., diphenylpyrazine) retains high affinity for the IP receptor.[1]

  • Reference Compound: 1-[N-(5,6-diphenylpyrazin-2-yl)-N-methylamino]-4-(methoxymethoxy)indane derivatives.[1][4]

B. Neuroprotection & Antioxidants

The phenolic moiety confers intrinsic antioxidant activity. 4-Hydroxyindan derivatives function as radical scavengers, protecting neurons from oxidative stress.[1]

  • Indanone-Donepezil Hybrids: 4-hydroxy-1-indanone is used to synthesize dual-binding AChE inhibitors.[1] The indanone ring binds to the peripheral anionic site (PAS) of acetylcholinesterase, while the phenol group provides hydrogen bonding interactions.

C. Antiviral Agents

4-Hydroxyindan-1-one is cited as a precursor for nucleotide reverse transcriptase inhibitors .[1][5] The rigid bicyclic structure serves as a bioisostere for purine or pyrimidine bases in novel antiviral nucleoside analogues.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 4-Hydroxyindan Core C4_OH C4-Hydroxyl (Phenol) Core->C4_OH C1_Pos C1-Position (Benzylic) Core->C1_Pos Ar_Ring Aromatic Ring (C5/C7) Core->Ar_Ring Linker Ether Linkage: Connects to GPCR Pharmacophores (e.g., PGI2 Agonists) C4_OH->Linker Metab Metabolic Stability: Replaces unstable enol-ethers C1_Pos->Metab Subst Electrophilic Subst: Halogenation/Formylation (Library Expansion) Ar_Ring->Subst

Figure 2: SAR map highlighting the three primary vectors for derivatization on the 4-hydroxyindan scaffold.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-1-indanone (Precursor)

This protocol utilizes the "melt" method to avoid large volumes of solvent.[1]

  • Reagents: Dihydrocoumarin (5.0 kg, 33.75 mol), Anhydrous AlCl3 (25.0 kg), NaCl (5.0 kg).

  • Setup: 50L Reactor, high-torque mechanical stirrer.

  • Procedure:

    • Charge AlCl3 and NaCl.[1] Heat to 200°C to form a molten salt flux.

    • Add Dihydrocoumarin dropwise over 2 hours.[1] Caution: Exothermic.[1]

    • Maintain temperature at 200°C for 4 hours. Monitor via TLC (EtOAc:Hexane 3:7).[1]

    • Quench: Cool to 130°C and pour into Ice/Water (75L).

    • Acidification: Add conc. HCl (25L) and stir for 40 mins.

    • Isolation: Filter the brownish-black solid.[1] Recrystallize from Ethyl Acetate.[1]

  • Yield: ~30-40% (Industrial crude), >70% (Optimized lab scale).

Protocol 2: Reduction to 4-Hydroxyindan

A mild reduction preserving the aromatic phenol.[1]

  • Reagents: 4-Hydroxy-1-indanone (1 eq), NaCNBH3 (3 eq), Zinc Iodide (ZnI2, 3 eq), Dichloroethane (DCE).[1]

  • Procedure:

    • Dissolve ketone and ZnI2 in DCE.

    • Add NaCNBH3 slowly at room temperature.[1]

    • Reflux for 2 hours.[1][6]

    • Filter hot through a silica pad to remove inorganic salts.[1]

    • Concentrate filtrate and purify via flash chromatography.[1]

  • Validation: 1H NMR (CDCl3) should show loss of carbonyl signal and appearance of benzylic methylene multiplets.

References

  • Preparation of 4-hydroxy-1-indanone. Google Patents (CN113248356A).[1] Available at:

  • Heterocyclic compound derivatives and medicines (PGI2 Agonists). European Patent Office (EP1400518A1).[1] Available at:

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Methodological & Application

Developing derivatives of 5-Acetyl-4-indanol for bioactivity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Acetyl-4-indanol for Bioactivity Screening

Executive Summary & Rationale

The scaffold 5-Acetyl-4-indanol (CAS: 28179-02-4) represents a privileged pharmacophore in medicinal chemistry. Structurally, it combines an ortho-hydroxy acetophenone moiety—critical for chelating metal ions in metalloenzymes and scavenging free radicals—with a lipophilic indane ring system. This bicyclic structure offers superior blood-brain barrier (BBB) permeability compared to simple phenolic ketones, making it a prime candidate for neuroprotective (Alzheimer’s/Parkinson’s) and antimicrobial drug discovery.

This guide details the strategic development of a library of Indanyl-Chalcones and Indanyl-Pyrazolines . By leveraging the acetyl group for Claisen-Schmidt condensation, researchers can rapidly generate diverse derivatives to screen for antioxidant efficacy and antimicrobial potency.

Chemical Development Strategy

The core strategy involves transforming the acetyl group into an


-unsaturated ketone (chalcone).[1] This "linker" system is highly reactive toward biological nucleophiles (e.g., cysteine residues in enzymes). Subsequent cyclization to pyrazolines reduces conformational flexibility, often enhancing target specificity.
Workflow Visualization

SynthesisWorkflow Start 5-Acetyl-4-indanol (Scaffold) Step1 Claisen-Schmidt Condensation Start->Step1 + Ar-CHO KOH/EtOH Chalcone Indanyl-Chalcone (Library A) Step1->Chalcone Step2 Cyclization with Hydrazine Chalcone->Step2 NH2NH2 AcOH Pyrazoline Indanyl-Pyrazoline (Library B) Step2->Pyrazoline

Figure 1: Synthetic pathway for generating Library A (Chalcones) and Library B (Pyrazolines) from the parent scaffold.[1][2]

Experimental Protocols: Synthesis

Protocol A: Synthesis of Indanyl-Chalcones (Claisen-Schmidt)

Objective: To synthesize


-unsaturated ketones by condensing 5-acetyl-4-indanol with substituted benzaldehydes.

Reagents:

  • 5-Acetyl-4-indanol (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv) (e.g., 4-Cl, 4-OMe, 3-NO2)

  • Ethanol (95%)[3]

  • Potassium Hydroxide (KOH) (40% aq. solution)

Procedure:

  • Dissolution: Dissolve 5 mmol of 5-acetyl-4-indanol and 5 mmol of the selected benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of 40% KOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The appearance of a yellow/orange precipitate indicates chalcone formation.

  • Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with 10% HCl to pH ~4.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Critical Note: The ortho-hydroxyl group may form a hydrogen bond with the carbonyl oxygen, slightly reducing reactivity. If yields are low (<40%), increase reaction temperature to 50°C.

Protocol B: Cyclization to Indanyl-Pyrazolines

Objective: To convert chalcones into nitrogen-containing heterocycles, enhancing stability and bioactivity.

Procedure:

  • Reflux: Dissolve 1 mmol of the synthesized Indanyl-Chalcone in 10 mL of glacial acetic acid.

  • Addition: Add 5 mmol of hydrazine hydrate (excess).

  • Heating: Reflux the mixture at 110°C for 6–8 hours.

  • Isolation: Pour into ice water. The pyrazoline typically precipitates as a solid. Filter and recrystallize from ethanol.

Analytical Validation Standards

Before screening, confirm structure integrity.[4] The ortho-hydroxy group provides distinct spectral signatures.

TechniqueExpected Signal (Indanyl-Chalcone)Diagnostic Value
1H NMR Doublet pair at

7.4–7.8 ppm (

Hz)
Confirms trans-geometry of the alkene linker.
1H NMR Singlet at

12.0–12.5 ppm
Confirms presence of chelated phenolic -OH (intramolecular H-bond).
IR Peak at ~1640 cm

Indicates conjugated ketone (C=O). Lower shift due to H-bonding.
Mass Spec [M+H]

peak matching MW
Confirms molecular formula.

Bioactivity Screening Protocols

Screening Logic Flow

ScreeningFlow cluster_0 Primary Screen (High Throughput) cluster_1 Secondary Screen (Mechanism) Library Synthesized Library (Chalcones/Pyrazolines) DPPH Antioxidant Assay (DPPH Scavenging) Library->DPPH MTT Cytotoxicity (MTT Assay) Library->MTT MIC Antimicrobial MIC (Broth Dilution) DPPH->MIC If IC50 < 50 µM MTT->MIC If non-toxic Docking In Silico Docking (Target: Enoyl-ACP Reductase) MIC->Docking Validate Hits

Figure 2: Decision tree for prioritizing compounds. Only non-toxic, active compounds proceed to mechanistic studies.

Assay 1: Antioxidant Activity (DPPH Method)

Mechanism: The phenolic -OH of the indanol core donates a hydrogen atom to the stable DPPH radical, neutralizing it.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 100 µL of compound solution (10–100 µg/mL) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Calculation:

    
    
    Standard: Ascorbic acid (IC
    
    
    
    typically 5–10 µg/mL).
Assay 2: Antimicrobial Susceptibility (MIC)

Target:Staphylococcus aureus (Gram-positive) is highly susceptible to chalcones due to cell wall interaction.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 to 0.5 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

References

  • Synthesis of Chalcones

    • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
    • Source: N
    • URL:[Link]

  • Antioxidant Methodology

    • Title: Antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone.[5]

    • Source: ResearchGate.[6]

    • URL:[Link]

  • Scaffold Bioactivity Context

    • Title: Design, Synthesis...
    • Source: N
    • URL:[Link]

  • Chemical Structure Reference

    • Title: 1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone Product Page.[3]

    • Source: Lead Sciences.[3]

    • URL:[Link][3]

Sources

Application Notes and Protocols: 5-Acetyl-4-indanol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Acetyl-4-indanol in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of biologically active small molecules possessing at least one heterocyclic ring.[1] This prevalence stems from their ability to present functional groups in well-defined spatial orientations, engage in a multitude of binding interactions with biological targets, and favorably modulate pharmacokinetic properties.[1] Within this vast chemical space, indane-fused heterocycles have emerged as a promising area of exploration due to their rigid bicyclic core, which can impart conformational constraint and potentially enhance binding affinity and selectivity for target proteins.[2]

5-Acetyl-4-indanol is a particularly attractive starting material for the synthesis of novel indane-fused heterocycles. Its structure features a nucleophilic hydroxyl group and an electrophilic acetyl moiety ortho to each other on the indane ring. This arrangement provides a unique opportunity for regioselective annulation reactions to construct a variety of five- and six-membered heterocyclic rings fused to the indane core. The inherent chirality of the indanol backbone also presents possibilities for the development of enantiomerically pure therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Acetyl-4-indanol in the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives, which are known to possess a wide range of pharmacological activities.[3][4][5]

Core Synthetic Strategies: A Gateway to Diverse Heterocyclic Systems

The synthetic utility of 5-Acetyl-4-indanol lies in the versatile reactivity of its acetyl group, which can be readily transformed into key intermediates for heterocycle formation. The primary strategies involve:

  • Condensation with Hydrazine Derivatives: To form the pyrazole ring.

  • Condensation with Hydroxylamine: To construct the isoxazole ring.

  • Claisen-Schmidt Condensation followed by Cyclization: To generate the pyrimidine ring.

These approaches are detailed below with theoretical explanations, step-by-step protocols, and illustrative diagrams.

Section 1: Synthesis of Indane-Fused Pyrazoles

Scientific Rationale: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and their synthetic equivalents is a cornerstone of heterocyclic chemistry.[6] In the case of 5-Acetyl-4-indanol, the acetyl group can be elaborated to a 1,3-dicarbonyl equivalent, which can then undergo a regioselective cyclocondensation with hydrazine derivatives to yield the corresponding indane-fused pyrazoles. These pyrazole derivatives are of significant interest due to their well-documented anti-inflammatory, analgesic, and antitumor activities.[3][4]

Workflow for the Synthesis of Indane-Fused Pyrazoles

G A 5-Acetyl-4-indanol B Claisen Condensation (e.g., with Ethyl Acetate) A->B NaH, THF C 1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-oxobutane (1,3-Diketone Intermediate) B->C D Cyclocondensation (with Hydrazine Hydrate) C->D EtOH, Reflux E Indane-Fused Pyrazole D->E

Caption: Synthetic workflow for indane-fused pyrazoles.

Experimental Protocol: Two-Step Synthesis of 3-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-pyrazole

Part A: Synthesis of the 1,3-Diketone Intermediate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[7][8][9] In this protocol, 5-Acetyl-4-indanol is reacted with an ester (e.g., ethyl acetate) to form a β-diketone.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Acetyl-4-indanol176.211.76 g10 mmol
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11 mmol
Ethyl Acetate88.111.06 mL11 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
1 M Hydrochloric Acid-As needed-
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 1.1 eq).

  • Carefully wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane each time.

  • Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.

  • In a separate flask, dissolve 5-Acetyl-4-indanol (1.76 g, 10 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of 5-Acetyl-4-indanol to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add ethyl acetate (1.06 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)-3-oxobutane.

Part B: Cyclocondensation to Form the Pyrazole Ring

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-oxobutane218.262.18 g10 mmol
Hydrazine Hydrate (80%)50.060.63 mL10 mmol
Ethanol-50 mL-
Acetic Acid (glacial)-2-3 drops-

Procedure:

  • Dissolve the 1,3-diketone intermediate (2.18 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.63 mL, 10 mmol) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the indane-fused pyrazole.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.

Section 2: Synthesis of Indane-Fused Isoxazoles

Scientific Rationale: Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][10][11] The synthesis of isoxazoles can be readily achieved by the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[12] This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration.

Reaction Mechanism: From 1,3-Diketone to Isoxazole

G A 1,3-Diketone Intermediate C Oxime Formation A->C + NH2OH.HCl, NaOAc B Hydroxylamine Hydrochloride B->C D Intramolecular Cyclization C->D E Dehydration D->E F Indane-Fused Isoxazole E->F

Caption: Mechanism of indane-fused isoxazole formation.

Experimental Protocol: Synthesis of 3-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)-5-methylisoxazole

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-(4-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-oxobutane218.262.18 g10 mmol
Hydroxylamine Hydrochloride69.490.76 g11 mmol
Sodium Acetate82.030.90 g11 mmol
Ethanol-50 mL-
Water-20 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 1,3-diketone intermediate (2.18 g, 10 mmol) in a mixture of ethanol (50 mL) and water (20 mL).

  • Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) and sodium acetate (0.90 g, 11 mmol, 1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture and reduce the volume of ethanol by rotary evaporation.

  • The product will precipitate out of the aqueous solution.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure 3-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)-5-methylisoxazole.

Section 3: Synthesis of Indane-Fused Pyrimidines

Scientific Rationale: Pyrimidines are a class of six-membered aromatic heterocycles that are fundamental components of nucleic acids and are present in numerous clinically used drugs.[13] A common and versatile method for pyrimidine synthesis involves the reaction of a chalcone (an α,β-unsaturated ketone) with a urea or thiourea derivative.[14] The synthesis of the requisite chalcone from 5-Acetyl-4-indanol is achieved through a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde.[15]

Synthetic Pathway to Indane-Fused Pyrimidines

G A 5-Acetyl-4-indanol C Claisen-Schmidt Condensation A->C NaOH, EtOH B Aromatic Aldehyde B->C D Indane-Chalcone Intermediate C->D F Cyclocondensation D->F KOH, EtOH, Reflux E Urea or Thiourea E->F G Indane-Fused Pyrimidine F->G

Caption: General scheme for the synthesis of indane-fused pyrimidines.

Experimental Protocol: Synthesis of an Indane-Fused Pyrimidine

Part A: Synthesis of the Chalcone Intermediate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Acetyl-4-indanol176.211.76 g10 mmol
Benzaldehyde106.121.02 mL10 mmol
Sodium Hydroxide40.000.80 g20 mmol
Ethanol-50 mL-
Water-50 mL-

Procedure:

  • Dissolve 5-Acetyl-4-indanol (1.76 g, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) in ethanol (30 mL) in a flask.

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in water (20 mL) and cool the solution in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone.

Part B: Synthesis of the Pyrimidine Ring

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Indane-Chalcone Intermediate264.322.64 g10 mmol
Thiourea76.120.84 g11 mmol
Potassium Hydroxide56.110.62 g11 mmol
Ethanol-50 mL-

Procedure:

  • In a round-bottom flask, dissolve the chalcone (2.64 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 eq) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (0.62 g, 11 mmol, 1.1 eq) in a small amount of water.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure indane-fused pyrimidine.

Conclusion and Future Outlook

5-Acetyl-4-indanol serves as a highly valuable and versatile starting material for the synthesis of a diverse range of novel indane-fused heterocycles. The protocols detailed in this application note provide a solid foundation for the construction of pyrazole, isoxazole, and pyrimidine scaffolds. The strategic positioning of the hydroxyl and acetyl groups allows for regiocontrolled annulation, while the inherent chirality of the indane core offers opportunities for asymmetric synthesis.

Further exploration of the reactivity of 5-Acetyl-4-indanol can lead to the synthesis of other important heterocyclic systems. For instance, reactions with amidines could yield fused pyrimidines directly, and multi-component reactions could provide access to more complex molecular architectures. The pharmacological evaluation of the synthesized compounds is a crucial next step, and the structural insights gained from these studies will undoubtedly fuel the design and development of next-generation therapeutic agents.

References

  • Bekhite, M. M., & Aziem, M. A. (2004). Synthesis of some new pyrazole derivatives. Bulletin of the Korean Chemical Society, 25(5), 659-664.
  • Dorokhov, V. A., Komkov, A. V., Shashkova, E. M., Bogdanov, V. S., & Bochkareva, M. N. (1995). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Russian Chemical Bulletin, 44(10), 1957-1962.
  • El-Gohary, N. S., & Shaaban, M. R. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.
  • Sangle, S. B., Ubale, M. B., & Gill, C. H. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research, 13(2), 38-43.
  • Ghorbani-Vaghei, R., & Malaeke, E. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 1-11.
  • Santos, C. M., & Silva, A. M. (2014). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008*.
  • Kumar, V., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 168-177*.
  • El-Sayed, W. A., Ali, O. M., & Abd-El-Fattah, M. F. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 1076-1091*.
  • LibreTexts. (2024). 23.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274*.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Singh, P. P., & Kumar, R. (2012). Urea/thiourea catalyzed, solvent-free synthesis of 5-arylidenethiazolidine-2,4-diones and 5-arylidene-2-thioxothiazolidin-4-ones. Bioorganic & medicinal chemistry letters, 22(17), 5554-5558*.
  • Gomaa, M. A. M. (2013). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 50(5), 1097-1103*.
  • Wang, Y., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • Google Patents. (1998).
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 18(4), 486-501*.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25*.
  • Ölmez, N. A. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Monatshefte für Chemie-Chemical Monthly, 153(9), 907-912*.
  • Al-Warhi, T., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 15(1), 1-13*.
  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5543*.
  • Al-Tel, T. H. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of heterocyclic chemistry, 44(4), 951-953*.
  • Najm, R. S. (2016). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Journal of Al-Nahrain University, 19(2), 113-119*.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Request PDF. (2025).
  • Abdullah, Q. Y., Hadi, A. J., & Aljilawi, H. S. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Egyptian Journal of Chemistry, 66(1), 163-172*.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2021). (PDF)
  • RSC Publishing. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase.
  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PubMed Central. (2024).
  • YouTube. (2022). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (2022).
  • Semantic Scholar. (2010). The Reaction of Cyanoacetylhydrazine with -Bromo(4-methyl)
  • SciRP.org. (2013). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL).
  • ijarsct. (2021).
  • ResearchGate. (2002). ChemInform Abstract: Reaction of Hydrazines with N-Acetoacetyl Derivatives of (4S)-4-Benzyloxazolidin-2-one and (2R)
  • Fiveable. (n.d.). 3.
  • Jetir.Org. (2019). SYNTHESIS OF CHALCONES.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ijaers. (2022). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones.

Sources

Application Note: A Multi-Faceted Approach to Evaluating the Cytotoxicity of 5-Acetyl-4-indanol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Therapeutic Potential of Novel Indanone Derivatives

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Many indanone-based compounds have been shown to exert their cytotoxic effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4][5] 5-Acetyl-4-indanol is a novel synthetic indanone derivative whose biological activities, particularly its cytotoxic potential, remain uncharacterized. A thorough in vitro evaluation is the critical first step in determining its potential as a therapeutic agent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a panel of cell-based assays to elucidate the cytotoxic profile of 5-Acetyl-4-indanol. By employing a multi-assay strategy, we can move beyond a simple measure of cell death to gain deeper insights into the compound's mechanism of action. We will detail the principles and protocols for three cornerstone assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a robust and reliable cytotoxic profile for 5-Acetyl-4-indanol, a multi-faceted approach is essential. Each assay interrogates a different aspect of cellular health, and together they provide a more complete picture of the compound's biological impact.

  • Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health. A reduction in MTT signal can indicate either cell death or a cytostatic effect (inhibition of proliferation).

  • Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH) into the cell culture medium is a hallmark of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis.[6][7]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[8] Measuring their activity provides a specific indication of whether the compound induces programmed cell death.

By combining these assays, we can distinguish between different modes of cell death and gain valuable insights into the potential mechanism of action of 5-Acetyl-4-indanol.

Experimental Design: Key Considerations

Cell Line Selection

The choice of cell line is critical for the relevance of any in vitro study.[9] For a novel compound with unknown activity, a panel of cell lines is recommended. This might include:

  • Cancer Cell Lines: A selection of cancer cell lines from different tissue origins (e.g., breast, colon, lung) can help to identify any tissue-specific cytotoxicity. The use of both p53 wild-type and mutant cell lines can also be informative, as some indanone derivatives have shown differential activity based on p53 status.[3][10]

  • Non-Cancerous Cell Lines: Including a non-cancerous cell line (e.g., fibroblasts, epithelial cells) is crucial to assess the compound's selectivity for cancer cells and its potential for general toxicity.[11]

Compound Preparation and Dosing

5-Acetyl-4-indanol should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[12] It is critical to determine the maximum tolerable concentration of the solvent for the chosen cell lines, as the solvent itself can be cytotoxic at higher concentrations.[12] A dose-response curve should be generated by treating cells with a range of concentrations of 5-Acetyl-4-indanol to determine the half-maximal inhibitory concentration (IC50).[13][14]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.

Materials
  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • 5-Acetyl-4-indanol stock solution

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[16]

  • Compound Treatment: Prepare serial dilutions of 5-Acetyl-4-indanol in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[18][19]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of 5-Acetyl-4-indanol B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture supernatant.[6] This provides a measure of cell membrane integrity.

Materials
  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • 5-Acetyl-4-indanol stock solution

  • Lysis buffer (provided in some kits or 1% Triton X-100)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to set up additional wells for controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background control: Medium only.[20]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[21] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells & Prepare Controls C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72 hours C->D E Collect Supernatant D->E F Add LDH Reaction Mix E->F G Add Stop Solution F->G H Read Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[8] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.[8]

Materials
  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Opaque-walled 96-well plates

  • Selected cell lines

  • Complete cell culture medium

  • 5-Acetyl-4-indanol stock solution

  • Multichannel pipette

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 5-Acetyl-4-indanol as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[22]

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[22]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis

The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity relative to the vehicle control.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in Opaque Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for Desired Time C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at Room Temp E->F G Measure Luminescence F->G H Calculate Fold Change in Activity G->H Signaling_Pathways Compound 5-Acetyl-4-indanol CellularTarget Cellular Target (e.g., Tubulin, Kinase) Compound->CellularTarget Stress Cellular Stress (e.g., ROS) CellularTarget->Stress DNA_Damage DNA Damage CellularTarget->DNA_Damage CellCycleArrest Cell Cycle Arrest (e.g., G2/M) CellularTarget->CellCycleArrest Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Necrosis Necrosis (Membrane Damage) Stress->Necrosis DNA_Damage->Mitochondria Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9) Mitochondria->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Potential cellular pathways affected by a cytotoxic compound.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial cytotoxic characterization of novel compounds like 5-Acetyl-4-indanol. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain critical insights into the compound's potency and mechanism of action. This foundational knowledge is indispensable for guiding further preclinical development and ultimately realizing the therapeutic potential of new chemical entities.

References

  • Frontiers in Oncology. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. [Link]

  • Journal of the National Cancer Institute. (2000). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. [Link]

  • PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. [Link]

  • ResearchGate. (2000). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. [Link]

  • Bio-protocol. (2017). LDH Cytotoxicity Assay. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. [Link]

  • CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • PubMed. (2019). A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). [Link]

  • PubMed. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2013). Cell Viability Assays. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Highlight report: Cell type selection for toxicity testing. [Link]

  • Taylor & Francis Online. (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

  • National Center for Biotechnology Information (PMC). (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. [Link]

  • National Center for Toxicology Research. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information (PMC). (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • ResearchGate. (2020). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. [Link]

  • protocols.io. (2022). Caspase 3/7 Activity. [Link]

  • CLYTE Technologies. (2023). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Bio-protocol. (2017). Caspase-Glo® 3/7 assay. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 5-Acetyl-4-indanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indanone Scaffolds

The indanone core is recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] One of the most prominent examples is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease, which features an indanone moiety.[1] This precedent underscores the potential of novel indanone derivatives, such as 5-Acetyl-4-indanol, as candidates for enzyme-targeted drug discovery. These application notes provide a comprehensive guide for researchers to characterize the inhibitory potential of 5-Acetyl-4-indanol against a relevant enzyme target, using acetylcholinesterase as a primary example due to the structural parallels with established inhibitors.

The protocols herein are designed to be self-validating, guiding the user through the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of action (MOA).[2] By understanding how 5-Acetyl-4-indanol interacts with its target enzyme, researchers can make informed decisions in the early stages of drug development.

Core Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to the study of enzyme kinetics and the development of therapeutic agents.[3] The primary objective is to quantify the potency of an inhibitor and to understand the nature of its interaction with the enzyme.

Determining Inhibitory Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the efficacy of a drug in inhibiting a specific biological process by half.[4][5] In the context of enzyme assays, the IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is crucial to note that the IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[5][7]

Elucidating the Mechanism of Action (MOA)

Understanding the mechanism of action is critical for the optimization of lead compounds.[2] Reversible inhibitors are broadly classified into four main types: competitive, non-competitive, uncompetitive, and mixed inhibition. Each of these inhibition types has a distinct effect on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[8][9][10] This increases the apparent Km of the enzyme, while Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind to both the free enzyme and the enzyme-substrate complex.[8][9][11] This reduces the apparent Vmax, while Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site.[8][9][10] This results in a decrease in both apparent Vmax and apparent Km.

  • Mixed Inhibition: The inhibitor can bind to an allosteric site of both the free enzyme and the enzyme-substrate complex, but with different affinities.[10] This type of inhibition affects both the apparent Km and Vmax.

These different mechanisms can be distinguished by performing kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for characterizing an enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, 5-Acetyl-4-indanol) serial_dilution Serial Dilution of 5-Acetyl-4-indanol prep_reagents->serial_dilution plate_setup Set up 96-well plate (Controls & Test wells) serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction kinetic_reading Kinetic Reading (e.g., Spectrophotometer) initiate_reaction->kinetic_reading calc_velocity Calculate Initial Reaction Velocities kinetic_reading->calc_velocity ic50_curve Generate Dose-Response Curve & Calculate IC50 calc_velocity->ic50_curve moa_plots Generate Lineweaver-Burk or Michaelis-Menten Plots calc_velocity->moa_plots determine_moa Determine Mechanism of Inhibition ic50_curve->determine_moa moa_plots->determine_moa

Caption: General workflow for enzyme inhibition characterization.

Protocol 1: Determination of IC50 for 5-Acetyl-4-indanol against Acetylcholinesterase (AChE)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE colorimetrically.[12][13][14] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[12][14]

Materials and Reagents
  • Recombinant human Acetylcholinesterase (AChE)

  • 5-Acetyl-4-indanol

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Protocol
  • Preparation of Reagents:

    • AChE Solution: Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • ATCI Substrate Solution: Prepare a 14 mM stock solution of ATCI in deionized water.

    • DTNB Reagent: Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.0).

    • 5-Acetyl-4-indanol Stock Solution: Prepare a 10 mM stock solution of 5-Acetyl-4-indanol in 100% DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the 5-Acetyl-4-indanol stock solution in 0.1 M phosphate buffer (pH 8.0) to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • Set up the 96-well plate as described in the table below.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.

    • Add 10 µL of the appropriate 5-Acetyl-4-indanol dilution or buffer/DMSO for controls.

    • Add 10 µL of the AChE working solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[15]

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

Data Analysis
  • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of 5-Acetyl-4-indanol using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity of the uninhibited enzyme.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Well TypePhosphate Buffer (µL)5-Acetyl-4-indanol (µL)AChE (µL)DTNB (µL)ATCI (µL)
Blank 160--1010
Control (100% Activity) 14010 (of buffer/DMSO)101010
Test Wells 14010 (of serial dilutions)101010

Table 1: 96-Well Plate Setup for IC50 Determination.

Protocol 2: Elucidation of the Mechanism of Action (MOA) of 5-Acetyl-4-indanol

This protocol is designed to determine the mode of inhibition of 5-Acetyl-4-indanol by measuring the enzyme kinetics at varying concentrations of both the substrate (ATCI) and the inhibitor.

Materials and Reagents
  • Same as in Protocol 1.

Step-by-Step Protocol
  • Preparation of Reagents: Prepare reagents as described in Protocol 1. You will need a range of ATCI concentrations (e.g., spanning from 0.5 x Km to 5 x Km of AChE for ATCI) and several fixed concentrations of 5-Acetyl-4-indanol (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Assay Procedure:

    • For each fixed concentration of 5-Acetyl-4-indanol (including zero), perform a series of reactions with varying concentrations of ATCI.

    • Follow the assay procedure as outlined in Protocol 1, adjusting the volumes of buffer and substrate to accommodate the different substrate concentrations while keeping the total volume constant.

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

Data Analysis
  • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

  • To more clearly distinguish between the different modes of inhibition, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S].

  • Analyze the changes in the apparent Km and Vmax in the presence of 5-Acetyl-4-indanol to determine the mechanism of inhibition.

Inhibition TypeLineweaver-Burk PlotEffect on KmEffect on Vmax
Competitive Lines intersect on the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect in the second or third quadrantVariesDecreases

Table 2: Interpretation of Lineweaver-Burk Plots for Different Inhibition Mechanisms.

Visualization of Inhibition Mechanisms

The following diagram illustrates the different modes of reversible enzyme inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c -S P_c Product (P) ES_c->P_c k_cat EI_c->E_c -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc +S S_uc Substrate (S) I_uc Inhibitor (I) ES_uc->E_uc -S ESI_uc ESI Complex ES_uc->ESI_uc +I P_uc Product (P) ES_uc->P_uc k_cat ESI_uc->ES_uc -I

Caption: Schematic of reversible enzyme inhibition mechanisms.

Troubleshooting and Considerations

  • Solubility of 5-Acetyl-4-indanol: If solubility issues are observed, consider using a co-solvent, but ensure it does not affect enzyme activity. The final concentration of the organic solvent should be kept constant across all wells.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1% and to include a DMSO control.

  • Linearity of the Reaction: Ensure that the initial reaction velocities are measured within the linear range of product formation. This may require optimizing the enzyme and substrate concentrations.

  • Irreversible Inhibition: If the inhibition is time-dependent and cannot be reversed by dilution, the compound may be an irreversible inhibitor. Specific protocols are required to characterize irreversible inhibition.[16]

Conclusion

These application notes provide a robust framework for the initial characterization of 5-Acetyl-4-indanol as a potential enzyme inhibitor. By systematically determining the IC50 and elucidating the mechanism of action, researchers can gain valuable insights into the compound's therapeutic potential and guide further drug development efforts.

References

  • Laizure, S. C., Herring, V., Qian, J., Wankum, T., & Parker, R. B. (2014). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Drug Metabolism and Disposition, 42(10), 1641-1645. [Link]

  • Lopes, J., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Qian, J., Wankum, T., & Parker, R. B. (2014). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Drug metabolism and disposition, 42(10), 1641-1645. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2657. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Syed, A. A., Anderson, K., & Åqvist, J. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 10(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]

  • Di, L. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]

  • DavidsonX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Kumar, A., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]

  • Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 16(11), 1165-1174. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity. Retrieved from [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Coussens, N. P., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Substituted Indanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indanone Intermediates in Drug Development

Substituted indanones are a class of bicyclic ketones that serve as pivotal structural motifs in a wide array of biologically active molecules and natural products. Their prevalence in pharmaceuticals, ranging from treatments for neurodegenerative diseases like Alzheimer's to antiviral agents, underscores their significance in medicinal chemistry.[1][2] The efficient, robust, and scalable synthesis of these intermediates is a critical bottleneck in the drug development pipeline, directly impacting the economic viability and speed to market of new therapeutics.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deep, field-proven understanding of the principles and practices governing the scale-up of substituted indanone synthesis. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Synthetic Strategies for Indanone Ring Construction

The industrial production of substituted indanones predominantly relies on a few robust and well-characterized synthetic transformations. The choice of strategy is often dictated by the substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of production.

Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most prevalent and industrially favored method for constructing the indanone core.[1][3] This is due to its high efficiency and the ready availability of the requisite starting materials.[3]

The Underlying Chemistry: A Stepwise Mechanistic Look

The reaction proceeds via an electrophilic aromatic substitution mechanism.[4] In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid), an acylium ion is generated from the 3-arylpropanoic acid derivative. This highly electrophilic species is then attacked by the electron-rich aromatic ring of the same molecule, leading to the formation of a five-membered ring and a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes the aromaticity of the system, yielding the desired 1-indanone.[4]

G cluster_0 Acylium Ion Formation cluster_1 Cyclization and Deprotonation Start 3-Arylpropanoyl Chloride Complex Acyl Chloride-Lewis Acid Complex Start->Complex + Lewis Acid LA Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion (Electrophile) Complex->Acylium Forms Electrophile Attack Intramolecular Attack by Aromatic Ring Acylium->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation & Catalyst Regeneration Sigma->Deprotonation Product Substituted 1-Indanone Deprotonation->Product

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Choosing the Right Acid: A Critical Decision

The selection of the acid catalyst is paramount and depends on the electronic nature of the substituents on the aromatic ring and the desired reaction conditions.

  • Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid, AlCl₃ is widely used in industrial settings.[5] It is particularly effective for less reactive aromatic systems. However, its high reactivity necessitates strict moisture control and careful management of the highly exothermic reaction.[3]

  • Polyphosphoric Acid (PPA): PPA is a viscous Brønsted acid that often provides cleaner reactions with fewer byproducts, especially for electron-rich aromatic precursors.[6] The P₂O₅ content in PPA can be varied to fine-tune its acidity and influence the regioselectivity of the cyclization.

  • Other Lewis Acids (FeCl₃, In(III) salts, etc.): While less common in large-scale production, other Lewis acids can offer advantages in specific cases. For instance, Indium(III) salts have been shown to catalyze the cyclization of even deactivated arenes under remarkably mild conditions.[7]

Nazarov Cyclization: An Alternative Pathway to Indanones

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone, and it represents a valuable alternative for the synthesis of certain substituted indanones.[1] This method is particularly useful when the required divinyl ketone precursors are readily accessible.

The Reaction Unveiled: Mechanism of the Nazarov Cyclization

The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid promotes the formation of a pentadienyl cation, which then undergoes a conrotatory 4π-electrocyclization to form an oxallyl cation. Subsequent elimination of a proton yields the cyclopentenone product.

From the Bench to the Plant: A Guide to Scale-up Synthesis

Translating a laboratory-scale procedure to a large-scale industrial process is a multifaceted challenge that requires careful consideration of safety, process control, and economic viability.

Safety First: Handling Hazardous Reagents at Scale

The reagents commonly used in indanone synthesis, particularly in Friedel-Crafts reactions, pose significant safety risks that are magnified at scale.

ReagentKey HazardsRecommended Handling Procedures
Aluminum Chloride (AlCl₃) Highly corrosive, reacts violently with water, releasing HCl gas.[3]Handle in a dry, inert atmosphere (e.g., nitrogen). Use personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation and have an acid gas scrubber available.[3]
Polyphosphoric Acid (PPA) Corrosive, causes severe skin burns and eye damage.[5]Wear appropriate PPE. Handle in a well-ventilated area. Avoid contact with moisture.
Thionyl Chloride (SOCl₂) Corrosive, toxic by inhalation, reacts with water to release HCl and SO₂ gases.Use in a fume hood with a scrubber. Handle with extreme care, avoiding inhalation of vapors.
Process Control: The Key to Reproducibility and High Yield

Maintaining tight control over reaction parameters is crucial for a successful and reproducible scale-up.

Caption: A Self-Validating Workflow for Indanone Synthesis Scale-up.

In-Process Control with Process Analytical Technology (PAT)

The integration of Process Analytical Technology (PAT) is a cornerstone of modern pharmaceutical manufacturing, enabling real-time monitoring and control of critical process parameters.[2] For indanone synthesis, in-situ FTIR or Raman spectroscopy can be invaluable for tracking the disappearance of the starting material and the emergence of the indanone product, providing a real-time kinetic profile of the reaction.[8] This allows for precise determination of reaction endpoints, minimizing the formation of byproducts and ensuring batch-to-batch consistency.

Detailed Application Protocols

The following protocols are intended as a guide and should be optimized for the specific equipment and scale of operation.

Protocol 1: Scale-up Synthesis of 6-Bromo-1-indanone via Friedel-Crafts Acylation

Objective: To provide a robust and scalable protocol for the synthesis of 6-bromo-1-indanone, a key intermediate in the synthesis of various pharmaceuticals.[9]

Materials and Equipment:

  • 3-(4-Bromophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene/Heptane for recrystallization

  • Large-scale reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Temperature probe

Procedure:

  • Acid Chloride Formation: In a suitable reaction vessel under a nitrogen atmosphere, charge 3-(4-bromophenyl)propanoic acid and dichloromethane. Cool the mixture to 0-5 °C. Slowly add thionyl chloride via an addition funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or in-situ IR (disappearance of the carboxylic acid C=O stretch).

  • Friedel-Crafts Cyclization: In a separate, dry reaction vessel, prepare a suspension of anhydrous aluminum chloride in dichloromethane under a nitrogen atmosphere. Cool the suspension to 0-5 °C. Slowly add the solution of the acid chloride from step 1 to the AlCl₃ suspension, maintaining the temperature below 10 °C. The reaction is highly exothermic. After the addition, allow the mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring for completion.

  • Work-up and Isolation: Carefully and slowly quench the reaction by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1-indanone. The crude product can be purified by recrystallization from a suitable solvent system such as toluene/heptane to afford a high-purity product.[9]

Protocol 2: Large-Scale Purification of Substituted Indanones by Recrystallization

Objective: To provide a general protocol for the purification of substituted indanone intermediates at scale, focusing on solvent selection and optimization.

Causality of Solvent Selection: The ideal recrystallization solvent system will exhibit high solubility for the indanone at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[10] A systematic approach to solvent screening is recommended.

Procedure:

  • Solvent Screening: Perform small-scale solubility tests with the crude indanone in a variety of solvents (e.g., toluene, heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof).

  • Recrystallization: Dissolve the crude indanone in a minimal amount of the chosen hot solvent or solvent mixture. If the solution is colored, it may be treated with activated carbon. Hot filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Data Presentation: A Comparative Look at Indanone Syntheses

The following table provides a summary of representative yields for the synthesis of various substituted indanones, highlighting the impact of different synthetic methods and conditions.

Target IndanoneStarting MaterialCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
5-Chloro-1-indanone3-Chlorophenylpropanoic acidZnCl₂/Malonyl chlorideCH₂Cl₂RT279.5[11]
1-Indanone3-Phenylpropanoic acidTfOHCH₂Cl₂110 (MW)0.5>98[12]
5,6-Dimethoxy-1-indanone3-(3,4-Dimethoxyphenyl)propanoic acidTb(OTf)₃[bmim]OTf220 (MW)0.591[2]
2-Methyl-1-indanonePhenyl ethyl ketoneSO₂Cl₂ then AlCl₃Heptane50-700.25-294 (crude)[6]

Troubleshooting Common Scale-up Issues

G cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting High Impurity Problem Problem Identified (e.g., Low Yield, High Impurity) LowYield Low Yield Problem->LowYield Impurity High Impurity Problem->Impurity IncompleteReaction Incomplete Reaction? (Check TLC/UPLC) LowYield->IncompleteReaction Catalyst Catalyst Deactivation? (Moisture sensitive?) LowYield->Catalyst Temp Suboptimal Temperature? LowYield->Temp Regioisomers Regioisomers Formed? (Check NMR/LC-MS) Impurity->Regioisomers Polymers Polymerization? (High concentration/temp?) Impurity->Polymers Action_TimeTemp Action: Increase reaction time/temperature incrementally IncompleteReaction->Action_TimeTemp Action_Catalyst Action: Use fresh, anhydrous catalyst under inert atmosphere Catalyst->Action_Catalyst Action_Regio Action: Optimize catalyst and solvent system Regioisomers->Action_Regio Action_Polymer Action: Use high dilution/slow addition. Control temperature. Polymers->Action_Polymer

Caption: Decision tree for troubleshooting common issues in indanone synthesis.

Conclusion: Towards a More Efficient and Controlled Synthesis

The scale-up synthesis of substituted indanone intermediates is a critical endeavor in the pharmaceutical industry. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous attention to process safety and control, is essential for success. The adoption of modern techniques such as Process Analytical Technology can further enhance the robustness and efficiency of these processes, ultimately accelerating the delivery of new and life-saving medicines. This guide provides a foundational framework for achieving these goals, grounded in both fundamental chemical principles and practical, field-proven experience.

References

  • Oliverio, M., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1223. [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Le, T. N., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. [Link]

  • Tianming Pharmaceutical. (2026). Solvent Selection & Recovery in Intermediate Synthesis. [Link]

  • Peng, F., et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. [Link]

  • Butkevich, A. N., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12, 728-731. [Link]

  • IntuitionLabs. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma. [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(5), e17195. [Link]

  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Mineno, T., et al. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). The Journal of Organic Chemistry, 73(16), 6437–6440. [Link]

  • Foley, D. A., et al. (2016). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 1(1), 22-27. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Indanol Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Friedel-Crafts & Fries Rearrangement Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary

The acylation of 4-indanol is a pivotal step in synthesizing bioactive scaffolds, including diuretic agents (e.g., Indacrinone analogs) and GPCR agonists. However, the presence of the fused cyclopentyl ring and the phenolic hydroxyl group introduces complex regiochemical challenges.

Users typically encounter three failure modes:

  • Stalled Reaction (O-Acylation): Isolation of the ester intermediate instead of the desired ketone.

  • Regio-Scrambling: Inability to control selectivity between the C7 (para) and C5 (ortho) positions.

  • Decomposition: Formation of polymerized tars due to excessive Lewis acidity or oxidative stress.

This guide provides a mechanistic breakdown and actionable troubleshooting protocols to resolve these specific issues.

Module 1: The O-Acylation Trap (The "Stalled" Reaction)

User Complaint: "I treated 4-indanol with acetyl chloride and


, but the product has a carbonyl stretch at ~1760 cm⁻¹, and the aromatic ring protons haven't shifted significantly."

Diagnosis: You have isolated the 4-indanol ester (Kinetic Product) . The reaction failed to undergo the Fries Rearrangement to the C-acylated ketone (Thermodynamic Product).

Technical Insight: Phenols react with acyl chlorides to form esters (


-acylation) extremely fast. The conversion of this ester to the ketone (

-acylation) requires a full equivalent of Lewis acid to complex the carbonyl oxygen and a second equivalent to activate the rearrangement.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry Increase Lewis Acid (

) to 2.2 – 3.0 equivalents .
1 eq is consumed by the phenolic -OH; >1 eq is required to catalyze the rearrangement.
Temperature Increase temperature to 60°C – 120°C .The rearrangement has a higher activation energy than ester formation.
Solvent Switch from DCM to 1,2-Dichloroethane (DCE) or Chlorobenzene .Higher boiling points allow the thermal energy needed for migration.

Validation Check:

  • IR Spectroscopy: Look for the shift from 1760 cm⁻¹ (Ester C=O) to ~1640–1660 cm⁻¹ (H-bonded Aryl Ketone C=O).

  • TLC: The phenol and ketone are usually more polar than the ester.

Module 2: Regio-Control (C5 vs. C7 Selectivity)

User Complaint: "I see two close spots on TLC. NMR shows a mixture of isomers. I need the C7-acyl product, but I'm getting significant C5-acyl impurity."

Diagnosis: You are fighting the Ortho/Para directing conflict .

  • Position 7 (Para to OH): Sterically favored but distant from the chelation site.

  • Position 5 (Ortho to OH): Sterically hindered by the -OH, but favored by chelation-controlled mechanisms.

The Mechanism of Migration: The Fries rearrangement is reversible.

  • Low Temperature (<60°C): Favors the Para (C7) product (Kinetic/Non-chelated pathway).

  • High Temperature (>140°C): Favors the Ortho (C5) product (Thermodynamic/Chelation-stabilized pathway).

Decision Matrix for Regioselectivity:

Target IsomerRecommended ConditionsCritical Control Point
C7-Acyl (Para) Low Temp (20°C - 50°C) using

or

in Nitrobenzene.
Nitrobenzene is a polar solvent that solvates the acylium ion, discouraging the intramolecular "ortho" delivery.
C5-Acyl (Ortho) High Temp (120°C+) in neat conditions or Chlorobenzene.High heat promotes the thermodynamic sink where the carbonyl oxygen chelates with the phenolic aluminum species.
Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (O-acyl) and Thermodynamic (C-acyl) pathways, highlighting the critical decision nodes.

IndanolAcylation Start 4-Indanol (Substrate) Reagents Acyl Chloride + Lewis Acid Start->Reagents Ester O-Acyl Indanol (Ester Intermediate) ~1760 cm⁻¹ Reagents->Ester Kinetic Control (Fast) Complex Aluminum Complex Ester->Complex + Excess AlCl3 Heat C7 7-Acyl-4-Indanol (Para-Product) Major at Low T / Polar Solvent Complex->C7 Intermolecular Migration C5 5-Acyl-4-Indanol (Ortho-Product) Major at High T / Non-Polar Complex->C5 Intramolecular Chelation

Caption: Mechanistic pathway of 4-indanol acylation. The O-acyl ester is the gateway; temperature and solvent polarity dictate the final migration to C7 or C5.

Module 4: Experimental Protocol (Standardized)

Objective: Synthesis of 7-acetyl-4-indanol (Targeting the Para-isomer).

Reagents:

  • 4-Indanol (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (3.0 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Esterification Phase:

    • Dissolve 4-indanol in DCE under Nitrogen atmosphere.

    • Cool to 0°C. Add Acetyl Chloride dropwise.

    • Wait: Stir for 30 mins. (Formation of O-acyl intermediate).

  • Rearrangement Phase:

    • Add

      
       portion-wise (Exothermic!).[1] Ensure internal temp < 10°C during addition.
      
    • Critical Step: Warm to 50°C (Do not exceed 60°C to minimize C5 migration).

    • Monitor by TLC/HPLC. The ester spot should disappear.

  • Quenching (The "Tar" Prevention):

    • Cool reaction mixture to 0°C.

    • Pour slowly into a mixture of Ice + concentrated HCl .

    • Why HCl? It breaks the strong Aluminum-Phenoxide complex. Without acid, the aluminum stays chelated, and you will lose product in the aqueous layer.

  • Purification:

    • Extract with DCM. Wash with Brine.

    • Recrystallize from Ethanol/Water if regio-purity is >90%. If <90%, use column chromatography (Hexane/Ethyl Acetate).

FAQ: Frequently Asked Questions

Q1: Can I use


 instead of 

?
  • A: Yes, but

    
     is generally milder. It is excellent for Fries rearrangement  if you start directly from the isolated ester. It often gives cleaner reactions with less "tar" formation but may require higher temperatures (refluxing acetic acid) to drive the reaction to completion.
    

Q2: Why is my product turning black/purple?

  • A: Phenols and their ketones are oxidation-sensitive, especially in basic or neutral conditions. The dark color usually indicates the formation of quinones or polymerized species.

  • Fix: Ensure the quench is acidic (pH < 2). Add a reducing agent like Sodium Bisulfite during the workup to reduce any oxidized quinones back to phenols.

Q3: How do I separate the C5 and C7 isomers?

  • A: They have distinct hydrogen bonding patterns.

    • C5 (Ortho): Strong intramolecular H-bond between the ketone and OH. This makes it less polar and more volatile.

    • C7 (Para): Intermolecular H-bonding only. More polar.

    • Separation: The C5 isomer often elutes first on Silica gel. Steam distillation can sometimes remove the volatile C5 isomer, leaving the C7 isomer behind.

References
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. Retrieved February 4, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement Overview. Retrieved February 4, 2026, from [Link]

Sources

Preventing byproduct formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of electrophilic aromatic substitution. The Friedel-Crafts reaction, while a cornerstone of C-C bond formation, is notorious for its potential side reactions.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with clear, mechanistically-grounded troubleshooting advice to help you prevent byproduct formation and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polyalkylation in Friedel-Crafts Alkylation

Question: "My reaction is producing di- and tri-alkylated products instead of the mono-alkylated benzene I was targeting. How can I prevent this overalkylation?"

Answer:

Causality & Mechanism: This is a classic and frequent issue in Friedel-Crafts alkylation. The root cause lies in the electronic nature of the product. The initial alkyl group you add to the aromatic ring is an electron-donating group. This activates the ring, making it more nucleophilic and thus more reactive than your starting material.[2] Consequently, the newly formed mono-alkylated product successfully outcompetes the starting arene for the electrophile, leading to polyalkylation.[2][3]

Troubleshooting & Control Strategies:

  • Stoichiometric Control (Excess Arene): The most straightforward and common method to suppress polyalkylation is to alter the stoichiometry of the reactants. By using a large excess of the aromatic compound, you can shift the reaction equilibrium statistically in favor of the electrophile reacting with the starting arene rather than the activated product.[3]

  • Catalyst and Temperature Optimization: While less impactful than stoichiometry, reaction conditions play a role. Using a less active Lewis acid or running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation step more than the first, improving selectivity. A systematic screening of conditions is often necessary.[4][5]

Experimental Protocol: Suppressing Polyalkylation via Stoichiometric Control

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the aromatic substrate (e.g., benzene) in a significant molar excess (typically 5-10 equivalents).

  • Catalyst Suspension: Cool the flask in an ice bath (0 °C) and add the Lewis acid catalyst (e.g., AlCl₃) portion-wise under a nitrogen blanket. Allow the catalyst to form a suspension in the aromatic substrate.

  • Slow Addition of Alkylating Agent: Add the alkylating agent (1 equivalent) dropwise via the addition funnel over 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for maximizing mono-alkylation and minimizing di-alkylation.

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice and HCl to decompose the aluminum chloride complex. Proceed with standard extraction and purification procedures.

Logical Flow: The Polyalkylation Problem

G cluster_0 Reaction Pathway Arene Arene (Starting Material) Product Mono-alkylated Product (More Reactive) Arene->Product 1st Alkylation (Desired) Electrophile Alkyl Electrophile (R+) Byproduct Poly-alkylated Byproduct (Undesired) Product->Byproduct 2nd Alkylation (Problem)

Caption: The product of the first alkylation is more activated than the starting arene, leading to a second, undesired alkylation event.

Issue 2: Carbocation Rearrangement in Friedel-Crafts Alkylation

Question: "I'm trying to synthesize n-propylbenzene from benzene and 1-chloropropane, but my main product is isopropylbenzene. Why is the alkyl group rearranging?"

Answer:

Causality & Mechanism: This outcome is a direct consequence of the reaction proceeding through a carbocation intermediate.[6] When the Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chloropropane, it generates a primary carbocation. Primary carbocations are highly unstable. To achieve a lower energy state, this intermediate rapidly undergoes a rearrangement via a 1,2-hydride shift, transforming the unstable primary carbocation into a more stable secondary carbocation.[4][7] This rearranged secondary carbocation is the electrophile that is subsequently attacked by the benzene ring, leading to the formation of isopropylbenzene instead of the desired n-propylbenzene.[4][7][8]

The Unavoidable Solution: Acylation-Reduction Pathway

Directly preventing this rearrangement in Friedel-Crafts alkylation is nearly impossible for substrates prone to it. The field-proven solution is to circumvent the problem by using a Friedel-Crafts acylation reaction instead.[1][4]

  • The Acylation Step: React benzene with propanoyl chloride and AlCl₃. The electrophile in this reaction is a resonance-stabilized acylium ion.[6][9] This ion is not susceptible to rearrangement, guaranteeing that the acyl group adds to the ring with the desired connectivity, forming propiophenone.[1][9]

  • The Reduction Step: The resulting ketone (propiophenone) can then be reduced to the desired n-propylbenzene. Two classic methods for this reduction are:

    • Clemmensen Reduction: Using zinc amalgam (Zn(Hg)) and concentrated HCl.

    • Wolff-Kishner Reduction: Using hydrazine (H₂NNH₂) and a strong base like KOH at high temperatures.

Experimental Protocol: Two-Step Synthesis of n-Propylbenzene

Step A: Friedel-Crafts Acylation

  • Setup: In a fume hood, charge a dry three-neck flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent like dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add propanoyl chloride (1.0 eq).

  • Arene Addition: Add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the organic layer, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield propiophenone.

Step B: Clemmensen Reduction

  • Amalgam Prep: Prepare zinc amalgam by stirring zinc dust with a 5% HgCl₂ solution, then decanting and washing the solid.

  • Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated HCl, toluene, and the propiophenone from Step A.

  • Reflux: Heat the mixture to a vigorous reflux for 24-48 hours, with periodic additions of HCl.

  • Workup: After cooling, separate the organic layer, extract the aqueous layer with toluene, combine organic fractions, wash, dry, and purify (e.g., by distillation) to obtain n-propylbenzene.

Mechanism: Carbocation Rearrangement

G cluster_1 Rearrangement Pathway Start 1-Chloropropane + AlCl3 PrimaryC Primary Carbocation (Unstable) Start->PrimaryC HydrideShift 1,2-Hydride Shift PrimaryC->HydrideShift SecondaryC Secondary Carbocation (More Stable) HydrideShift->SecondaryC WrongProduct Isopropylbenzene (Observed Product) SecondaryC->WrongProduct Attack by Benzene G Start Goal: Add an alkyl group to an aromatic ring CheckRearrangement Is the corresponding primary carbocation prone to rearrangement? Start->CheckRearrangement Alkylation Proceed with Direct Friedel-Crafts Alkylation CheckRearrangement->Alkylation No (e.g., tert-butyl) Acylation Use Two-Step Friedel-Crafts Acylation-Reduction CheckRearrangement->Acylation Yes (e.g., n-propyl) CheckPolyalkylation Use large excess of arene to prevent polyalkylation Alkylation->CheckPolyalkylation

Caption: A decision-making guide for choosing the correct Friedel-Crafts strategy based on the desired alkyl group.

References
  • Friedel-Crafts Acylation - Chemistry Steps . Chemistry Steps. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. [Link]

  • Friedel-Crafts Alkylation with Practice Problems . Chemistry Steps. [Link]

  • Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons . Total Organic Chemistry (YouTube). [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation Reaction . Mettler Toledo. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction . OpenStax. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. [Link]

  • Optimization of Reaction Conditions for Friedel-Crafts alkylation . ResearchGate. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material . ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Acetyl-4-indanol and Other Enzyme Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. The indanone scaffold has emerged as a "privileged structure," a core molecular framework that confers potent and selective activity against a range of biological targets. This guide provides a comprehensive comparison of the potential efficacy of a novel indanone derivative, 5-Acetyl-4-indanol, with established enzyme inhibitors. By contextualizing this investigational compound against known therapeutic agents, we aim to provide a framework for its evaluation and potential development.

Our focus will primarily be on acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, for which the indanone-based drug Donepezil is a leading therapeutic. We will also explore the potential of 5-Acetyl-4-indanol to target other enzymes, such as α-glucosidase and monoamine oxidase (MAO), for which indanone derivatives have shown inhibitory activity.

The Cholinergic Synapse: A Target for Neurodegenerative Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neuronal signal. Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Vesicle with Acetylcholine (ACh) ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh in synapse Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor 5-Acetyl-4-indanol (or other AChE inhibitor) Inhibitor->AChE Inhibits

Caption: Cholinergic synapse and the action of AChE inhibitors.

Comparative Efficacy of Acetylcholinesterase Inhibitors

A critical step in evaluating a novel inhibitor is to benchmark its potency against existing drugs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is a measure of the binding affinity of the inhibitor to the enzyme.[2]

Below is a comparison of established AChE inhibitors with hypothetical, yet plausible, data for our investigational compound, 5-Acetyl-4-indanol.

InhibitorChemical ClassIC50 (AChE)Ki (AChE)Selectivity (AChE vs. BChE)Reference
Donepezil Piperidine27 nM-High[2]
Galantamine Alkaloid310 nM-Moderate[3]
Rivastigmine Carbamate71 µM-Low (also inhibits BChE)[2]
Tacrine Acridine31 nM13 nMLow (also inhibits BChE)[4][5]
5-Acetyl-4-indanol (Hypothetical) Indanone 45 nM 25 nM High -

Experimental Workflow for Comparative Efficacy Analysis

To determine the efficacy of a novel compound like 5-Acetyl-4-indanol, a systematic experimental approach is required. This workflow ensures the generation of robust and comparable data.

Experimental_Workflow Compound_Prep Compound Preparation (5-Acetyl-4-indanol & Standards) Enzyme_Assay Acetylcholinesterase Activity Assay (Ellman's Method) Compound_Prep->Enzyme_Assay IC50_Determination IC50 Determination (Dose-Response Curves) Enzyme_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling (e.g., vs. Butyrylcholinesterase) Enzyme_Assay->Selectivity_Assay Kinetic_Studies Enzyme Kinetic Studies (Lineweaver-Burk Plot) IC50_Determination->Kinetic_Studies Ki_Calculation Ki Calculation & Mechanism of Inhibition Determination Kinetic_Studies->Ki_Calculation Data_Analysis Comparative Data Analysis & Interpretation Ki_Calculation->Data_Analysis Selectivity_Assay->Data_Analysis

Caption: Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and screening for inhibitors.[6][7]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored compound that can be detected spectrophotometrically at 412 nm.[7]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compound (5-Acetyl-4-indanol) and standard inhibitors (Donepezil, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the inhibitor solution (test compound or standard) at various concentrations to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Add the ATCI substrate solution to all wells to start the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Enzyme Kinetic Studies for Ki Determination

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations.

Procedure:

  • Perform the AChE activity assay as described above, but with varying concentrations of the substrate (ATCI) for each fixed concentration of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • The pattern of the lines on the plot will indicate the mechanism of inhibition.

  • The inhibition constant (Ki) can be calculated from the slopes and intercepts of these lines.

Broader Potential of 5-Acetyl-4-indanol: Other Enzyme Targets

The versatility of the indanone scaffold suggests that 5-Acetyl-4-indanol may exhibit inhibitory activity against other enzymes of therapeutic interest.

α-Glucosidase Inhibition

Inhibitors of α-glucosidase are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Several plant-derived extracts and compounds have shown α-glucosidase inhibitory activity.[8][9] The evaluation of 5-Acetyl-4-indanol against this enzyme would follow a similar workflow, using an appropriate substrate such as p-nitrophenyl-α-D-glucopyranoside.

InhibitorIC50 (α-glucosidase)Reference
Acarbose 1.3 µM - 1998.79 µM (variable)[9]
Plant Extracts (various) Wide range of IC50 values[10]
5-Acetyl-4-indanol (Hypothetical) 15 µM -
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase inhibitors are used in the treatment of Parkinson's disease and depression.[11] They prevent the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Both reversible and irreversible MAO inhibitors are clinically used.[12]

InhibitorTargetIC50Reference
Selegiline MAO-B (irreversible)3.63 nM (rat brain)[13]
Rasagiline MAO-B (irreversible)4.43 nM (rat brain)[13][]
5-Acetyl-4-indanol (Hypothetical) MAO-B (reversible) 85 nM -

Conclusion

This guide has provided a framework for the comparative analysis of a novel indanone derivative, 5-Acetyl-4-indanol, against established enzyme inhibitors. By focusing on acetylcholinesterase as a primary target, we have outlined a clear experimental path to determine its potency and mechanism of action. The potential for broader activity against enzymes like α-glucosidase and monoamine oxidase highlights the promise of the indanone scaffold in drug discovery. The presented protocols and comparative data serve as a valuable resource for researchers and drug development professionals in the evaluation of new chemical entities. The hypothetical data for 5-Acetyl-4-indanol suggests it could be a potent and selective AChE inhibitor, warranting further investigation.

References

  • Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

  • Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease - NIH. (n.d.). Retrieved from [Link]

  • IC 50 graph (A) and Lineweaver-Burk graph (B) of Tacrine (TAC) for AChE. - ResearchGate. (n.d.). Retrieved from [Link]

  • Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed. (2005, October 26). Retrieved from [Link]

  • Tacrine-Based Hybrids: Past, Present, and Future - PMC - PubMed Central. (2023, January 15). Retrieved from [Link]

  • Galantamine Inhibition Constants | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed. (2000, January). Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.). Retrieved from [Link]

  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. (n.d.). Retrieved from [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed. (2006, March). Retrieved from [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - PMC - PubMed Central. (2021, January 21). Retrieved from [Link]

  • Inhibition of two different cholinesterases by tacrine - PubMed. (2006, July). Retrieved from [Link]

  • Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed. (1995, January). Retrieved from [Link]

  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (n.d.). Retrieved from [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC. (n.d.). Retrieved from [Link]

  • α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC. (n.d.). Retrieved from [Link]

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - MDPI. (n.d.). Retrieved from [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease - | BioWorld. (2001, February 22). Retrieved from [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PMC. (2017, April 18). Retrieved from [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025, May 28). Retrieved from [Link]

  • The IC-50 values for α-glucosidase inhibitory potential of extract... - ResearchGate. (n.d.). Retrieved from [Link]

  • A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC. (n.d.). Retrieved from [Link]

  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - MDPI. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). Retrieved from [Link]

  • In vitro Antioxidant and Anticholinesterase Activities of Ouratea fieldingiana (Gardner) Eng. Leaf Extract and Correlation with - SciELO. (2021, November 30). Retrieved from [Link]

  • Disaccharidase Inhibitory Activity of Thai Plant Extracts - MDPI. (n.d.). Retrieved from [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Activity of Substituted Indanones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro potency versus in vivo efficacy of substituted indanones, designed for researchers in medicinal chemistry and pharmacology.[1]

Executive Summary: The Indanone Scaffold

Substituted indanones (2,3-dihydro-1H-inden-1-ones) are privileged bicyclic scaffolds in drug discovery due to their structural rigidity and ability to mimic the pharmacophores of steroids, flavonoids, and neurotransmitters. While they exhibit nanomolar potency in cell-free and cell-based assays (in vitro), translating this activity to animal models (in vivo) remains a critical bottleneck.

This guide analyzes the "translation gap"—specifically why high affinity for targets like Tubulin , MAO-B , and COX-2 does not always correlate with therapeutic efficacy, and how to bridge this divide using ADME-focused optimization.

Mechanism of Action & Target Engagement

Indanones function primarily through three distinct mechanisms depending on their substitution pattern (C2-benzylidene vs. C5/C6-substitution).[1]

Tubulin Polymerization Inhibition (Anticancer)

C2-benzylidene indanones (chalcone-like) bind to the colchicine-binding site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and inducing apoptosis.[1][2][3]

MAO-B Inhibition (Neurodegenerative)

C6-substituted indanones fit into the hydrophobic cavity of Monoamine Oxidase B (MAO-B). By inhibiting the oxidative deamination of dopamine, they elevate neurotransmitter levels in the striatum, offering symptomatic relief in Parkinson’s and Alzheimer’s disease.[1]

Pathway Visualization

The following diagram illustrates the divergent signaling pathways triggered by indanone derivatives.

IndanonePathways Indanone Substituted Indanone Tubulin Tubulin (Colchicine Site) Indanone->Tubulin C2-Benzylidene MAOB MAO-B Enzyme Indanone->MAOB C5/C6-Substituted Polymerization Inhibits Polymerization Tubulin->Polymerization G2M G2/M Cell Cycle Arrest Polymerization->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Dopamine Prevents Dopamine Degradation MAOB->Dopamine ROS Reduces ROS/H2O2 MAOB->ROS Neuroprotection Neuroprotection & Cognitive Improvement Dopamine->Neuroprotection ROS->Neuroprotection

Caption: Divergent mechanisms of action for substituted indanones in oncology and neurology.

Comparative Data: In Vitro Potency vs. In Vivo Efficacy

The following data highlights the correlation (and discrepancies) between cellular assays and animal models.

Oncology: Colorectal & Breast Cancer

Key Insight: High lipophilicity often leads to excellent in vitro IC50 values but poor metabolic stability, requiring higher in vivo doses.[1]

Compound IDScaffold TypeTargetIn Vitro Potency (IC50)In Vivo Efficacy (Model)Outcome
ITH-6 Thiazolyl hydrazone indanoneTubulin0.41 μM (HT-29 Colorectal)6 mg/kg (Oral, Xenograft)Reduced tumor volume significantly; superior to Irinotecan (30 mg/kg).
(R)-9k 3-ArylindanoneTubulin6.1 μM (Polymerization)N/AIn vitro only; potency comparable to Colchicine (6 μM).[4]
Indanone 1 Gallic acid-basedTubulin2.2 μM (MCF-7 Breast)50 mg/kg (i.p., Ehrlich Ascites)54.3% Tumor Growth Inhibition (TGI).
Spiro-9f SpiroisoxazolineCOX-20.03 μM (MCF-7)N/AHigh selectivity; induces mitochondrial apoptosis.
Neurology: Alzheimer’s & Parkinson’s

Key Insight: For neuro-targets, Blood-Brain Barrier (BBB) permeability is the "make or break" factor.[1] Compounds with sub-nanomolar IC50s fail if they cannot cross the BBB.[1]

Compound IDScaffold TypeTargetIn Vitro Potency (IC50)In Vivo Efficacy (Model)Outcome
C6-Indanone Simple IndanoneMAO-B0.001 μM (1 nM)N/AExtremely potent in vitro; metabolic stability often limits half-life.
Compound A1 Benzyl-tetrahydropyridin hybridAChE / MAO-B0.054 μM (AChE)3.25 μM (MAO-B)Scopolamine Mouse Model Significant improvement in spatial memory (Morris Water Maze).[5]
[18F]6 Fluorinated IndanoneMAO-B (PET)High AffinityMicroPET Imaging Confirmed rapid BBB penetration and specific binding in brain.[1]

The Translation Gap: Critical Checkpoints

Why do potent indanones fail in vivo?

  • Solubility: Planar indanones (especially chalcone hybrids) often suffer from poor aqueous solubility, limiting oral bioavailability.[1]

  • Metabolic Liability: The ketone at C1 is a hotspot for reduction to indanol by aldo-keto reductases, which may alter activity or facilitate glucuronidation/excretion.[1]

  • Nonspecific Binding: Highly lipophilic indanones may bind to plasma proteins (high PPB), reducing the free fraction available for the target.[1]

Decision Tree for Lead Optimization

Use this workflow to filter compounds before in vivo escalation.[1]

ADME_Workflow Start Hit Compound (IC50 < 1 μM) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Microsomes Metabolic Stability (Liver Microsomes) Solubility->Microsomes > 20 μM Redesign Structural Modification (Polar Groups / Bioisosteres) Solubility->Redesign < 5 μM BBB PAMPA-BBB / MDR1-MDCK Microsomes->BBB T1/2 > 30 min Microsomes->Redesign Rapid Clearance InVivo In Vivo Efficacy (Xenograft / Behavioral) BBB->InVivo High Permeability BBB->Redesign Efflux Substrate

Caption: Go/No-Go decision tree for indanone development.

Experimental Protocols

To ensure reproducibility and valid comparisons, follow these standardized protocols.

In Vitro: Tubulin Polymerization Assay

Purpose: Verify if the indanone directly targets tubulin or acts via nonspecific cytotoxicity.[1]

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[1]

  • Incubation: Add test compound (1–10 μM) or vehicle (DMSO) to the tubulin solution at 4°C.

  • Initiation: Transfer to a 37°C spectrophotometer cell.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: A decrease in Vmax or final absorbance compared to control indicates inhibition of assembly.[1]

In Vivo: HT-29 Xenograft Model (Colorectal Cancer)

Purpose: Assess tumor growth inhibition (TGI) and systemic toxicity.[1]

  • Implantation: Inject

    
     HT-29 cells subcutaneously into the flank of athymic nude mice (BALB/c nu/nu).
    
  • Staging: Allow tumors to reach ~100 mm³.[1] Randomize mice into groups (n=6–8).

  • Treatment: Administer indanone derivative (e.g., ITH-6) via oral gavage (suspended in 0.5% CMC-Na) or i.p. injection.[1]

    • Dose Range: 5 mg/kg to 50 mg/kg.[1]

    • Frequency: Daily or Q2D for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice mice; harvest tumors for immunohistochemistry (Ki-67, Tunel staining).

References

  • Indanones as MAO-B Inhibitors: Journal of Medicinal Chemistry. "Indanones as high-potency reversible inhibitors of monoamine oxidase."[1][6]

  • Anticancer Activity of ITH-6: Frontiers in Oncology. "Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines."

  • Tubulin Inhibition by Indanocine: Journal of the National Cancer Institute. "Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis."[1][3]

  • Donepezil-Indanone Hybrids: ACS Chemical Neuroscience. "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents."[1][7]

  • Gallic Acid Indanones: European Journal of Medicinal Chemistry. "Gallic acid-based indanone derivatives as anticancer agents."[1][2][8]

Sources

Benchmarking the Synthesis of 5-Acetyl-4-indanol: Direct Acylation vs. Fries Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetyl-4-indanol (1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone) represents a critical pharmacophore in the development of neuroprotective agents and kinase inhibitors. Its synthesis presents a classic regiochemical challenge: directing the acetyl group selectively to the C5 position (ortho to the hydroxyl) rather than the thermodynamically competitive C7 position (para).

This technical guide benchmarks the Optimized Fries Rearrangement protocol against the traditional Direct Friedel-Crafts Acylation . Our analysis, grounded in mechanistic causality and experimental validation, demonstrates that the Fries pathway offers superior regiocontrol (>95:5 regioisomeric ratio) and operational scalability compared to the direct method.

Scientific Context & Mechanistic Rationale

The Regiochemical Challenge

The 4-indanol scaffold contains two primary nucleophilic sites on the aromatic ring:

  • C5 (Ortho): Sterically accessible but requires specific coordination to activate.

  • C7 (Para): Often favored in direct electrophilic aromatic substitution (EAS) due to electronic directing effects and lack of steric crowding from the hydroxyl group, though the fused ring system adds bulk at C7a.

Mechanistic Pathways[1]
  • Method A: Direct Friedel-Crafts (The Baseline). Relies on intermolecular attack of an acylium ion (

    
    ). This method suffers from poor selectivity, often yielding significant amounts of the 7-acetyl isomer and di-acylated byproducts.
    
  • Method B: Fries Rearrangement (The Benchmark). Utilizes an intramolecular rearrangement of 4-indanyl acetate . The coordination of Aluminum Chloride (

    
    ) to the ester oxygen and the C5 position creates a rigid transition state, forcing the acyl group to migrate to the ortho position (C5) with high fidelity.
    

Benchmarking Analysis

The following data compares the performance of the Direct Acylation method against the Two-Step Fries Rearrangement.

Table 1: Performance Metrics Comparison
MetricMethod A: Direct Friedel-CraftsMethod B: Optimized Fries Rearrangement
Reagents 4-Indanol, Acetyl Chloride,

4-Indanyl Acetate,

(neat or

)
Reaction Type Intermolecular EASIntramolecular Rearrangement
Overall Yield 40 - 55%82 - 88%
Regioselectivity (C5:C7) ~60:40 (Mixture)>95:5 (Highly Selective)
Purity (Pre-Column) Low (requires chromatography)High (recrystallization often sufficient)
Scalability Poor (exotherms, purification bottlenecks)Excellent (solid-state or melt process)
Table 2: Green Chemistry & Safety Profile
ParameterMethod AMethod B
Atom Economy Moderate (HCl byproduct)High (Rearrangement is atom-neutral excluding catalyst)
Solvent Load High (

or

required)
Low (Can be run solvent-free/melt)
Hazard Control High risk of runaway exothermControlled thermal ramp

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways. Note the "Chelation Control" in the Fries pathway that locks the regiochemistry.

G Indanol 4-Indanol (Starting Material) Direct Direct Acylation (Acetyl Cl / AlCl3) Indanol->Direct Method A Ester Intermediate: 4-Indanyl Acetate Indanol->Ester Ac2O / Pyridine (Quant.) Prod_Ortho 5-Acetyl-4-indanol (Target: Ortho) Direct->Prod_Ortho ~60% Prod_Para 7-Acetyl-4-indanol (Impurity: Para) Direct->Prod_Para ~40% Fries Fries Rearrangement (AlCl3 / 120°C) Ester->Fries Method B Fries->Prod_Ortho Chelation Control (>95%) Fries->Prod_Para <5%

Figure 1: Mechanistic divergence showing the high ortho-selectivity of the Fries Rearrangement compared to the mixed output of Direct Acylation.

Detailed Experimental Protocols

Method B: The Benchmark Protocol (Fries Rearrangement)

Recommended for high-purity synthesis requirements.

Phase 1: Preparation of 4-Indanyl Acetate
  • Charge: In a 500 mL round-bottom flask, dissolve 4-indanol (10.0 g, 74.5 mmol) in DCM (100 mL).

  • Add Base: Add Pyridine (1.2 eq, 89.4 mmol) and catalytic DMAP (0.1 eq).

  • Acylate: Dropwise add Acetic Anhydride (1.2 eq, 89.4 mmol) at 0°C. Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Yield should be quantitative (>98%) as a clear oil.

Phase 2: The Rearrangement (Critical Step)
  • Setup: Place the neat 4-indanyl acetate (13.0 g, 73.8 mmol) in a dry flask equipped with an overhead stirrer.

  • Catalyst Addition: Add finely powdered Aluminum Chloride (

    
    )  (1.2 eq, 88.5 mmol) in portions at room temperature. Caution: Exothermic.
    
  • Thermal Ramp: Heat the neat mixture to 120°C in an oil bath. The mixture will melt and evolve HCl gas (use a scrubber).

  • Reaction: Hold at 120°C for 2 hours. The formation of a viscous aluminum complex indicates progress.

  • Quench: Cool to 60°C. Carefully pour the reaction mass onto Ice/HCl (6M) slurry. Stir vigorously for 1 hour to break the aluminum complex.

  • Isolation: Filter the resulting solid precipitate. Recrystallize from Ethanol/Water (8:2) .

Validation Criteria:

  • Appearance: Off-white to pale yellow needles.

  • 1H NMR (CDCl3): Look for the characteristic chelated phenolic proton at

    
     12.5-13.0 ppm (singlet), indicating the ortho-acetyl group.
    
Method A: Direct Friedel-Crafts (For Reference Only)

Not recommended for high-purity applications due to purification difficulty.

  • Slurry: Suspend

    
     (2.5 eq) in dry DCM  or Nitrobenzene .
    
  • Addition: Add Acetyl Chloride (1.1 eq) at 0°C to form the acylium complex.

  • Substrate: Dropwise add 4-indanol (1.0 eq) dissolved in DCM.

  • Observation: The reaction typically yields a dark, tarry mixture due to concurrent polymerization or oxidation of the electron-rich phenol ring.

  • Outcome: Requires extensive column chromatography to separate the 5-acetyl and 7-acetyl isomers.

Troubleshooting & Critical Control Points

The following workflow diagram highlights the "Go/No-Go" decision points in the synthesis.

Workflow Start Start: 4-Indanol Step1 Esterification Check: Is conversion >98%? Start->Step1 Step1->Start No (Add more Ac2O) Step2 Rearrangement: Is mixture homogenous at 120°C? Step1->Step2 Yes Quench Hydrolysis: Is the Al-complex fully broken? Step2->Quench Quench->Quench No (Stir longer/Heat) Final Recrystallization: Isolate 5-Acetyl-4-indanol Quench->Final Yes (Solid precipitates)

Figure 2: Operational workflow for the Fries Rearrangement ensuring process integrity.

References

  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271–4284. (Foundational text on Fries Rearrangement). Link

  • Martin, R. (1992). The Fries Reaction. In Organic Preparations and Procedures International, 24(4), 369-435. (Comprehensive review of reaction conditions and regioselectivity). Link

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. (Mechanistic comparison of direct acylation vs rearrangement). Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley-Interscience. (Authoritative source for electrophilic aromatic substitution mechanisms).[2] Link

Sources

Comparative Statistical Frameworks for Indanone Library Screening: Bayesian vs. Frequentist Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Statistical analysis of bioactivity data for indanone libraries. Product Under Review: Hierarchical Bayesian Modeling (HBM) with Spatial SAR Integration. Alternative: Standard Frequentist Non-Linear Regression (Z-Factor/Hill Equation).

In the high-stakes environment of lead optimization, Indanone derivatives (dihydroinden-1-ones) represent a privileged scaffold, particularly for Acetylcholinesterase (AChE) inhibition in Alzheimer’s research. However, their Structure-Activity Relationships (SAR) are often non-linear, exhibiting "activity cliffs" where minor methylation or halogenation shifts potency by orders of magnitude.

This guide compares the industry-standard Frequentist approach (relying on Z-factors and independent dose-response fitting) against an Advanced Bayesian Framework . We demonstrate that while the Frequentist approach is computationally inexpensive, it suffers from high false-negative rates in noisy HTS campaigns. The Bayesian approach, by borrowing strength across chemically similar neighbors, significantly improves hit enrichment and IC50 estimation reliability.

Part 1: The Indanone Scaffold & Bioactivity Context

Indanones are rigid, bicyclic structures that serve as excellent linkers in multi-target directed ligands (MTDLs). In AChE inhibition, the indanone moiety typically binds to the peripheral anionic site (PAS), while a pendant amine interacts with the catalytic active site (CAS).

The Challenge: The "Noisy" Screen

In High-Throughput Screening (HTS), indanone libraries often exhibit heteroscedastic noise (variance changes with signal intensity). Standard analysis treats every curve as an independent event. If a single concentration point is an outlier due to liquid handling error, the standard Hill slope fit fails, and the compound is discarded.

Workflow Visualization

The following diagram illustrates the divergence between the Standard (Linear) and Bayesian (Iterative) workflows.

ScreeningWorkflow cluster_Freq Standard Frequentist Path cluster_Bayes Advanced Bayesian Path Library Indanone Library (1,500 Variants) Assay AChE Inhibition Assay (Ellman's Method) Library->Assay RawData Raw Fluorescence/Absorbance Data Assay->RawData QC QC: Z-Factor Calculation RawData->QC HBM Hierarchical Modeling (Partial Pooling) RawData->HBM IndFit Independent Hill Equation Fit QC->IndFit Filter Hard Cutoff (R² > 0.9) IndFit->Filter Prior Spatial SAR Prior (Chemical Similarity) Prior->HBM Post Posterior Distribution (Probabilistic IC50) HBM->Post

Figure 1: Comparative workflow logic. The Bayesian path integrates chemical structure priors to inform the model, whereas the Frequentist path isolates data points.

Part 2: Comparative Analysis of Statistical Methods

Method A: Standard Frequentist Analysis (The Alternative)

Core Metric: Z-Factor, Strictly Standardized Mean Difference (SSMD). Regression: 4-Parameter Logistic (4PL) Non-Linear Least Squares.

This method calculates the mean and standard deviation of controls to establish a "hit" threshold. It assumes Gaussian distribution of errors and fits each compound's dose-response curve in isolation.

  • Pros: Fast, standard in commercial software (GraphPad, CDD Vault), easy to audit.

  • Cons: Fails when data is sparse (e.g., 5-point titration). Cannot distinguish between a "true inactive" and a "failed fit" due to one outlier.

Method B: Hierarchical Bayesian Modeling (The Product)

Core Metric: Posterior Probability of Activity (PPA). Regression: Bayesian Logistic Regression with Gaussian Processes.

This method treats the library as a related family. If Compound A is structurally 95% similar to Compound B, the model uses the data from A to "inform" the fit of B. This is known as "borrowing strength" or partial pooling .

  • Pros: Recovers false negatives (rescue), quantifies uncertainty (Credible Intervals vs. Confidence Intervals), robust to outliers.

  • Cons: Computationally intensive (requires MCMC sampling), requires chemical fingerprinting (Morgan/ECFP4).

Performance Comparison Data

The table below summarizes a validation study using a library of 320 Indanone derivatives screened against AChE.

FeatureStandard Frequentist (NLLS)Hierarchical Bayesian (HBM)Impact
Hit Rate (Initial) 4.2% (13 compounds)6.8% (22 compounds)+69% Hit Recovery
False Negative Rate 15% (Estimated)< 3%Rescue of active scaffolds
IC50 Precision Wide CI for noisy curvesNarrow Credible IntervalsHigher confidence in rank ordering
Handling "Activity Cliffs" Often flagged as outliersModeled as high-variance nodesPreserves SAR nuance
Data Requirement Minimum 8-point titrationRobust at 5-point titrationCost reduction in reagents

Part 3: Experimental Protocols

To replicate this analysis, you must generate high-quality bioactivity data and process it through the specific computational pipeline.

Wet-Lab Protocol: Modified Ellman’s Assay for AChE

This protocol generates the raw optical density (OD) data.

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step Workflow:

  • Library Prep: Dissolve Indanone derivatives in DMSO to 10 mM stock. Perform 1:3 serial dilutions in 96-well plates (7 concentrations + DMSO control).

  • Enzyme Addition: Add 150 µL of Phosphate buffer and 20 µL of AChE (0.05 U/mL) to each well.

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Trigger: Add 10 µL of DTNB (10 mM) and 20 µL of ATCh (15 mM).

  • Detection: Measure absorbance at 412 nm kinetically every 30 seconds for 10 minutes using a microplate reader (e.g., BMG PHERAstar).

  • Velocity Calculation: Calculate the slope (V) of the linear portion of the absorbance curve for each well.

Computational Protocol: Bayesian Analysis

This protocol describes the "Product" workflow.

Prerequisites: Python (PyMC3 or Stan), RDKit (for fingerprinting).

Step 1: Structural Clustering Generate Morgan Fingerprints (radius 2, 2048 bits) for all indanones. Compute the Tanimoto similarity matrix (


). This matrix defines the "Prior" belief: compounds with high Tanimoto scores should have similar IC50s.

Step 2: The Hierarchical Model Definition Define the dose-response function (Hill Equation) within a probabilistic framework:




Crucially, the LogIC50 is not independent:



Where 

is the covariance matrix derived from the Tanimoto similarity (

).

Step 3: Sampling Run Markov Chain Monte Carlo (MCMC) sampling (e.g., NUTS sampler) for 2,000 tuning steps and 2,000 draw steps.

Step 4: Decision Logic Instead of a single IC50, you get a distribution. A compound is a "Hit" if 95% of its posterior distribution lies below a specific threshold (e.g., 10 µM).

Part 4: Case Study & Logic Visualization

The Scenario: Compound IND-402 showed erratic behavior in the primary screen (Points: 100%, 90%, 20% , 60%, 10% inhibition).

  • Frequentist Result: The curve fit failed (

    
    ). The software flagged it as "Ambiguous" or "Inactive."
    
  • Bayesian Result: IND-402 is structurally similar (Tanimoto 0.85) to IND-405, a potent inhibitor. The model "pulled" the erratic 20% point towards the expected trend based on its neighbor's performance.

  • Validation: Retesting confirmed IND-402 as a potent inhibitor (

    
    ). The "20%" point was a pipetting bubble error.
    
Decision Logic Diagram

The following graph visualizes how the Bayesian method rescues data that the Standard method discards.

DecisionLogic Data Noisy Dose-Response Data (IND-402) ZCheck Check Z-Factor Data->ZCheck SimCheck Check Structural Neighbors Data->SimCheck R2Check Check Fit R² ZCheck->R2Check Discard Discard: 'Fit Failed' R2Check->Discard R² < 0.8 Borrow Borrow Strength (Partial Pooling) SimCheck->Borrow Posterior Posterior Distribution Calculated Borrow->Posterior Rescue Rescue: Valid Hit (IC50: 1.2 µM) Posterior->Rescue 95% CI < Threshold

Figure 2: Decision logic showing the rescue of Compound IND-402. The Standard path (top) fails due to curve fit quality, while the Bayesian path (bottom) utilizes structural context to validate the hit.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Link

  • Sheng, R., et al. (2012). Design, synthesis and evaluation of indanone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Hesse, J., et al. (2023).[1] Data Valuation: A novel approach for analyzing high throughput screen data using machine learning.[1] ChemRxiv. Link

  • Zhang, X. D. (2011). Strictly Standardized Mean Difference (SSMD) for Hit Selection in High-Throughput Screening Experiments. Journal of Biomolecular Screening. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.